Sceleratine N-oxide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H27NO8 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(1R,6S,17R)-4,7-dihydroxy-4-(hydroxymethyl)-5,6,7-trimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H27NO8/c1-10-11(2)18(24,9-20)16(22)27-13-5-7-19(25)6-4-12(14(13)19)8-26-15(21)17(10,3)23/h4,10-11,13-14,20,23-24H,5-9H2,1-3H3/t10-,11?,13+,14+,17?,18?,19?/m0/s1 |
InChI Key |
FEMZDTCUQKSHTJ-PCUYSKIASA-N |
Isomeric SMILES |
C[C@H]1C(C(C(=O)O[C@@H]2CC[N+]3([C@@H]2C(=CC3)COC(=O)C1(C)O)[O-])(CO)O)C |
Canonical SMILES |
CC1C(C(C(=O)OC2CC[N+]3(C2C(=CC3)COC(=O)C1(C)O)[O-])(CO)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Sceleratine N-oxide: A Technical Overview of its Chemical Properties and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sceleratine N-oxide is a pyrrolizidine alkaloid N-oxide, a class of compounds known for their presence in various plant species and their diverse biological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, drawing from available data and the broader understanding of N-oxide chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document aims to consolidate the existing information and provide a framework for future research and development.
Chemical and Physical Properties
This compound is a solid substance available as a primary reference standard. The N-oxide functional group, characterized by a dative bond between nitrogen and oxygen, imparts distinct polarity to the molecule.[1] This polarity influences its solubility and reactivity.
Quantitative Data
A comprehensive search of scientific literature did not yield specific quantitative data for the melting point, boiling point, or pKa of this compound. However, some fundamental properties have been established:
| Property | Value | Source |
| CAS Number | 103184-92-5 | |
| Molecular Formula | C₁₈H₂₇NO₈ | |
| Molecular Weight | 385.41 g/mol | |
| Physical Form | Solid | |
| Solubility | Soluble in DMSO, pyridine, methanol, and ethanol. |
Experimental Protocols
General Synthesis of N-Oxides
The synthesis of N-oxides typically involves the oxidation of the corresponding tertiary amine. Common oxidizing agents include hydrogen peroxide, peroxy acids (like m-chloroperoxybenzoic acid - mCPBA), and Caro's acid.
A general workflow for the synthesis could be:
Caption: General workflow for the synthesis of this compound.
General Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of N-oxides. The introduction of the N-oxide group typically leads to a downfield shift of the signals of protons and carbons adjacent to the nitrogen atom compared to the parent amine.[2]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common techniques. A characteristic fragmentation of some N-oxides is the loss of an oxygen atom ([M+H-O]⁺) or a hydroxyl radical ([M+H-OH]⁺).
Biological Activity and Potential Signaling Pathways
The most prominently documented biological activity of this compound is its role as an aversive agent in livestock.[3] When administered, it conditions animals to avoid consuming plants containing this compound, such as Senecio latifolius.[3] This suggests a strong interaction with taste or olfactory receptors, leading to a negative reinforcement learning process.
The broader biological activities and mechanisms of action of this compound are not well-defined. However, the N-oxide functionality is a key feature in many biologically active molecules, and its presence in this compound suggests several potential avenues for its biological effects.
Potential Mechanisms of Action
N-oxides can act as prodrugs, being reduced in vivo to the corresponding tertiary amine.[1] This reduction can be particularly significant in hypoxic (low oxygen) environments, such as those found in solid tumors.[1]
Based on the general behavior of N-oxides, a hypothetical logical relationship for the biological activity of this compound can be proposed:
Caption: Hypothetical pathways of this compound's biological activity.
Signaling Pathways
There is currently no direct evidence linking this compound to specific signaling pathways. However, many N-oxides are known to influence cellular signaling. For instance, some heterocyclic N-oxides act as mimics of nitric oxide (NO), a key signaling molecule in various physiological processes.[1] The potential for this compound to modulate NO-related signaling pathways warrants further investigation.
Conclusion and Future Directions
This compound is a pyrrolizidine alkaloid with established basic chemical properties but a significant lack of in-depth experimental data. Its proven efficacy as an aversive agent in livestock highlights a potent biological activity that deserves further mechanistic exploration. Future research should focus on:
-
Quantitative Physicochemical Characterization: Determination of melting point, boiling point, pKa, and detailed solubility profiles.
-
Development of Standardized Protocols: Establishing and publishing detailed methods for its synthesis, purification, and analysis.
-
Comprehensive Biological Screening: Investigating a wider range of biological activities beyond its aversive properties, including potential cytotoxic, antimicrobial, or neuroactive effects.
-
Mechanistic and Signaling Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
A deeper understanding of the chemical and biological properties of this compound will be crucial for assessing its potential applications in fields such as pharmacology, toxicology, and agricultural science.
References
Sceleratine N-oxide: A Technical Guide on its Discovery, Natural Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sceleratine N-oxide, a pyrrolizidine alkaloid, is a naturally occurring compound found in specific plant species. This technical guide provides a comprehensive overview of its discovery, natural sources, and available analytical data. While information on its biological activity and specific signaling pathways remains limited in publicly accessible literature, this document consolidates the current knowledge, including general experimental protocols for the isolation of related compounds, to serve as a foundational resource for researchers in natural product chemistry, toxicology, and drug development.
Discovery and Natural Occurrence
This compound was first reported in the scientific literature in 1985 by Bredenkamp, Drewes, and Hodges. Their research identified the compound in the plant species Senecio latifolius, a member of the Asteraceae family. Pyrrolizidine alkaloids and their N-oxides are known to be prevalent in the genus Senecio. These compounds often coexist with other alkaloids, contributing to the plant's chemical defense mechanisms.
The N-oxide functional group is a common feature of alkaloids in their natural state within the plant. It is believed that N-oxidation serves as a detoxification mechanism for the plant itself and can influence the bioavailability and toxicity of the alkaloid in herbivores.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₂₇NO₈ |
| Molecular Weight | 385.41 g/mol |
| CAS Number | 103184-92-5 |
Experimental Protocols: Isolation of Pyrrolizidine Alkaloids from Senecio Species
General Extraction and Isolation Workflow
The following diagram outlines a typical workflow for the isolation of pyrrolizidine alkaloids from Senecio species.
Biosynthesis of Sceleratine N-oxide in Senecio Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of sceleratine N-oxide, a pyrrolizidine alkaloid (PA) found in various Senecio species. This document details the metabolic route from primary metabolites to the final natural product, presents available quantitative data, and outlines key experimental protocols for further research.
Introduction
Pyrrolizidine alkaloids are a large class of heterocyclic secondary metabolites produced by plants as a defense mechanism against herbivores. This compound is a macrocyclic diester PA commonly found in the genus Senecio. Like other PAs, it consists of a necine base (retronecine) esterified with a dicarboxylic acid (sceleranecic acid). The N-oxide form is the primary state of these alkaloids in plants, serving as the transport and storage molecule. Understanding the biosynthesis of this compound is crucial for applications in toxicology, pharmacology, and synthetic biology.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be divided into three main stages: the formation of the necine base (retronecine), the synthesis of the necic acid (sceleranecic acid), and the final esterification and N-oxidation steps. The entire pathway is believed to primarily occur in the roots of Senecio plants, with the final N-oxide product being translocated to other parts of the plant.
The biosynthesis of the retronecine core begins with the amino acid L-arginine, which is converted to putrescine. Two molecules of putrescine are then utilized to form the key intermediate, homospermidine, in a reaction catalyzed by homospermidine synthase (HSS). Homospermidine undergoes oxidative deamination and cyclization to form the pyrrolizidine ring system. Subsequent enzymatic reactions, including reduction and hydroxylation, lead to the formation of retronecine.
While the specific pathway for sceleranecic acid has not been fully elucidated, it is structurally very similar to senecic acid, the necic acid component of senecionine, another common PA in Senecio. The biosynthesis of senecic acid is known to proceed from two molecules of the amino acid L-isoleucine. It is therefore highly probable that sceleranecic acid is also derived from the condensation and modification of two isoleucine units.
The final steps in the biosynthesis of this compound involve the esterification of the retronecine base with sceleranecic acid to form a macrocyclic diester, sceleratine. This is followed by the N-oxidation of the tertiary nitrogen atom of the pyrrolizidine ring to yield this compound. The specific enzymes catalyzing these two steps in Senecio have yet to be fully characterized.
Quantitative Data
| Parameter | Value | Species | Precursor | Product | Citation |
| Total Incorporation | 3-6% | Senecio vulgaris | 14C-arginine, 14C-putrescine, 14C-spermidine | Senecionine N-oxide | [1] |
Note: This data is for senecionine N-oxide, a structurally similar PA, and is provided as a proxy due to the lack of specific data for this compound.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of tracer studies, enzyme assays, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
This protocol describes the use of 13C-labeled precursors to trace the biosynthesis of the necine base.
Objective: To determine the incorporation pattern of 13C-labeled putrescine into the retronecine moiety of sceleratine.
Materials:
-
Senecio plants actively producing sceleratine.
-
[1,4-13C2]-Putrescine dihydrochloride.
-
Sterile water.
-
Syringe and needle.
-
Liquid nitrogen.
-
Mortar and pestle.
-
Methanol.
-
Ammonium hydroxide.
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
NMR spectrometer.
Procedure:
-
Prepare a sterile aqueous solution of [1,4-13C2]-putrescine dihydrochloride (e.g., 10 mg/mL).
-
Administer the labeled precursor to the roots or stems of the Senecio plants via injection or by watering the soil.
-
Allow the plants to metabolize the precursor for a defined period (e.g., 24-72 hours).
-
Harvest the plant material (roots and aerial parts separately) and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Extract the alkaloids with methanol containing a small amount of ammonium hydroxide (e.g., 1%).
-
Centrifuge the extract to remove solid debris.
-
Partially purify the alkaloid fraction using SPE.
-
Isolate and purify this compound using chromatographic techniques (e.g., HPLC).
-
Analyze the purified this compound by 13C-NMR spectroscopy to determine the positions and extent of 13C-labeling.
This protocol outlines a method for measuring the activity of HSS, the first committed enzyme in necine base biosynthesis.
Objective: To quantify HSS activity in root extracts of Senecio species.
Materials:
-
Senecio root tissue.
-
Extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM dithiothreitol, 1 mM EDTA, and 10% glycerol).
-
[14C]-Putrescine.
-
Spermidine.
-
Reaction buffer (e.g., 200 mM Tris-HCl, pH 9.0).
-
Cation exchange chromatography column.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Homogenize fresh Senecio root tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to obtain a crude protein extract (supernatant).
-
Set up the enzyme reaction mixture containing the crude protein extract, reaction buffer, spermidine, and [14C]-putrescine.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Separate the radiolabeled product (homospermidine) from the unreacted substrate (putrescine) using cation exchange chromatography.
-
Quantify the amount of radioactive homospermidine formed using a scintillation counter.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.
Conclusion
The biosynthesis of this compound in Senecio species follows the general pathway established for macrocyclic pyrrolizidine alkaloids. While the initial steps of necine base formation from L-arginine are well-understood, the specific enzymes and intermediates in the later stages, particularly the formation of sceleranecic acid and the final esterification and N-oxidation steps, require further investigation. The experimental protocols outlined in this guide provide a framework for future research aimed at fully elucidating this important metabolic pathway. A deeper understanding of this compound biosynthesis will have significant implications for plant biochemistry, toxicology, and the potential for biotechnological production of these complex natural products.
References
Sceleratine N-oxide: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Sceleratine N-oxide, a pyrrolizidine alkaloid N-oxide, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, toxicological data, and metabolic pathways, presenting a comprehensive resource for those investigating this compound.
Chemical and Physical Properties
This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species. Its fundamental properties are summarized in the table below.
| Property | Value | Citation |
| CAS Number | 103184-92-5 | |
| Molecular Formula | C₁₈H₂₇NO₈ | |
| Molecular Weight | 385.41 g/mol | |
| Appearance | Solid | [1] |
| Storage Temperature | 2-8°C | [1] |
Toxicological Profile
The toxicity of this compound, like other pyrrolizidine alkaloid (PA) N-oxides, is primarily attributed to its metabolic activation. While generally considered less toxic than their parent tertiary alkaloids, PA N-oxides can be reduced back to the parent PA by gut microbiota and hepatic enzymes. This conversion is a critical step, as the parent PA is then metabolized by hepatic cytochrome P450 enzymes to highly reactive dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to hepatotoxicity.[2][3]
A safety data sheet for a commercially available this compound reference standard indicates that it is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1]
Quantitative Toxicity Data:
Metabolic Pathways and Mechanism of Action
The primary mechanism of toxicity for this compound involves a two-step metabolic process.
-
Reduction to Sceleratine: In the gastrointestinal tract and liver, this compound can be reduced to its parent alkaloid, sceleratine. This reaction is mediated by intestinal microflora and hepatic reductases.
-
Oxidative Metabolism of Sceleratine: The resulting sceleratine undergoes oxidative metabolism in the liver, catalyzed by cytochrome P450 enzymes. This process generates unstable and highly reactive pyrrolic esters (DHPAs).
These reactive metabolites are the ultimate toxicants, capable of alkylating cellular components and inducing cellular damage.
A proposed common mechanism for the hepatotoxicity of toxic PAs involves the depletion of glutathione (GSH) and the inhibition of key antioxidant enzymes such as glutathione S-transferase A1 (GSTA1) and glutathione peroxidase 1 (GPX1). While direct experimental evidence for this compound's effect on these specific enzymes is limited, it is a plausible pathway given its classification as a PA N-oxide.
Below is a diagram illustrating the general metabolic activation pathway of pyrrolizidine alkaloid N-oxides.
Caption: Metabolic activation of this compound.
Experimental Protocols
Detailed experimental protocols for the analysis of this compound are not widely published. However, general methodologies for the detection and quantification of pyrrolizidine alkaloids and their N-oxides can be adapted.
A. Extraction from Biological Matrices (General Approach):
-
Sample Preparation: Homogenize tissue samples or plasma in an appropriate buffer.
-
Solid-Phase Extraction (SPE): Utilize a cation-exchange SPE cartridge to isolate the alkaloids from the matrix.
-
Elution: Elute the alkaloids from the SPE cartridge using a suitable solvent, such as methanol containing a small percentage of ammonia.
-
Concentration: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in a suitable solvent for analysis.
B. Analytical Method for Quantification (General Approach):
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of PA N-oxides.
-
Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of mobile phases such as water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization efficiency.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for this compound and a suitable internal standard should be optimized for accurate quantification.
Biological Activity
Limited research has been conducted on the specific biological activities of this compound beyond its toxicity. One study has reported its use as an aversive conditioning agent in livestock to prevent the consumption of plants containing toxic pyrrolizidine alkaloids.[4] This suggests that the compound elicits a negative physiological response in animals.
Conclusion
This compound is a pyrrolizidine alkaloid N-oxide with a well-defined chemical structure. Its toxicological significance is intrinsically linked to its metabolic conversion to the parent alkaloid, sceleratine, and subsequent activation to reactive pyrrolic species. While specific quantitative toxicity data remains scarce, the general mechanisms of PA N-oxide toxicity provide a framework for understanding its potential health risks. Further research is warranted to fully elucidate the specific biological effects, toxicokinetics, and potential signaling pathway modulation of this compound. The experimental approaches outlined in this guide can serve as a starting point for researchers investigating this compound.
References
- 1. This compound phyproof Reference Substance 103184-92-5 [sigmaaldrich.com]
- 2. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
Spectroscopic and Mechanistic Insights into Sceleratine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, analytical methodologies, and toxicological pathways associated with Sceleratine N-oxide, a pyrrolizidine alkaloid N-oxide. Due to the limited availability of published spectroscopic data specifically for this compound, this guide presents representative data and established protocols for the analysis of closely related pyrrolizidine alkaloid N-oxides.
Spectroscopic Data
The structural elucidation and quantification of this compound rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the chemical structure of molecules. For pyrrolizidine alkaloid N-oxides, ¹H and ¹³C NMR spectra provide key information about the molecular skeleton and the position of the N-oxide functionality. The introduction of an oxygen atom at the nitrogen leads to a downfield shift of neighboring protons and carbons in the NMR spectra compared to the parent amine.
Table 1: Representative ¹H NMR Data for a Pyrrolizidine Alkaloid N-oxide Skeleton
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | 4.0 - 4.5 | m | - |
| H-2 | 2.0 - 2.5 | m | - |
| H-3 | 3.5 - 4.0 | m | - |
| H-5 | 3.0 - 3.5 | m | - |
| H-6 | 2.0 - 2.5 | m | - |
| H-7 | 4.5 - 5.0 | m | - |
| H-8 | 5.5 - 6.0 | s | - |
| H-9 | 4.0 - 4.5 | d | - |
| H-9' | 4.5 - 5.0 | d | - |
Note: Data is representative and may vary depending on the specific substitution pattern of the necine base and necic acid moieties.
Table 2: Representative ¹³C NMR Data for a Pyrrolizidine Alkaloid N-oxide Skeleton
| Carbon | Chemical Shift (δ) ppm |
| C-1 | 60 - 65 |
| C-2 | 30 - 35 |
| C-3 | 70 - 75 |
| C-5 | 55 - 60 |
| C-6 | 35 - 40 |
| C-7 | 75 - 80 |
| C-8 | 125 - 130 |
| C-9 | 65 - 70 |
Note: Data is representative and may vary depending on the specific substitution pattern of the necine base and necic acid moieties.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In the case of N-oxides, a characteristic N-O stretching vibration is observed.
Table 3: Characteristic IR Absorption Bands for Pyrrolizidine Alkaloid N-oxides
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3600 - 3200 | Broad |
| C-H (alkane) | 3000 - 2850 | Medium to Strong |
| C=O (ester) | 1750 - 1735 | Strong |
| C=C (alkene) | 1680 - 1640 | Weak to Medium |
| N-O (N-oxide) | 970 - 930 | Medium to Strong |
The presence of a band in the 930-971 cm⁻¹ range is indicative of the N-O functional group.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For pyrrolizidine alkaloid N-oxides, a characteristic fragmentation is the loss of an oxygen atom from the molecular ion.[2]
Table 4: Expected Mass Spectrometric Fragmentation of this compound
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 386.1758 | Protonated molecular ion (C₁₈H₂₇NO₈) |
| [M+H-16]⁺ | 370.1810 | Loss of oxygen |
| [M+H-H₂O]⁺ | 368.1653 | Loss of water |
| Further fragments | - | Dependent on the necic acid structure |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be employed for complete structural assignment.[3]
Infrared (IR) Spectroscopy
Sample Preparation (ATR-FTIR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid this compound sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the IR spectrometer and record the spectrum.
Mass Spectrometry (LC-MS/MS)
Sample Preparation and Extraction:
-
For plant material, extract a homogenized sample (e.g., 1 g) with an acidic aqueous solution (e.g., 0.05 M sulfuric acid).[4]
-
Centrifuge the mixture and collect the supernatant.
-
Purify the extract using solid-phase extraction (SPE) with a strong cation exchange (SCX) cartridge.[5][6]
-
Wash the cartridge with water and methanol, then elute the alkaloids with ammoniated methanol.[5][6]
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.[6]
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate.[7]
-
MS System: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification, monitoring the transition from the protonated molecular ion to a characteristic fragment ion. A common fragment for pyrrolizidine alkaloids is m/z 120.
Signaling Pathways and Experimental Workflows
Metabolic Activation and Toxicity Pathway of Pyrrolizidine Alkaloids
Pyrrolizidine alkaloids themselves are not toxic but are activated in the liver by cytochrome P450 enzymes to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).[8][9] These metabolites can bind to cellular macromolecules like DNA and proteins, leading to hepatotoxicity.[10] N-oxidation is generally considered a detoxification pathway, as the resulting N-oxides are more water-soluble and can be excreted. However, this process can be reversible.[8][11]
Caption: Metabolic activation and detoxification pathway of pyrrolizidine alkaloids.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the analysis of pyrrolizidine alkaloids and their N-oxides in a sample matrix.
Caption: Workflow for the analysis of pyrrolizidine alkaloids by LC-MS/MS.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bfr.bund.de [bfr.bund.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. waters.com [waters.com]
- 7. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Activities of Sceleratine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sceleratine N-oxide, a pyrrolizidine alkaloid, is a naturally occurring compound found in plant species of the genus Senecio, notably Senecio latifolius. While research specifically focused on this compound is limited, its role as a key constituent of a toxic plant has prompted investigations into its biological effects. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its aversive properties and the broader context of pyrrolizidine alkaloid N-oxide toxicity. The information is presented to be a valuable resource for researchers in toxicology, pharmacology, and natural product chemistry.
Core Biological Activity: Aversive Conditioning Agent
The most prominently documented biological activity of this compound is its potent aversive effect in livestock.[1] Studies have demonstrated its efficacy in conditioning sheep and cattle to avoid the consumption of Senecio latifolius, a plant known to cause hepatotoxicity.[1] This aversive conditioning is a behavioral response likely triggered by the compound's taste or post-ingestive malaise.
Quantitative Data on Aversive Conditioning
While precise quantitative metrics such as an EC50 for the aversive response are not available in the literature, a key study has established an effective aversive dose.
| Animal Model | Administered Substance | Effective Aversive Dose | Equivalent Plant Material Consumption | Reference |
| Sheep | This compound | 41 mg (oral) | 33 g of dried Senecio latifolius | [1] |
Broader Biological Context: Pyrrolizidine Alkaloid N-oxide Toxicity
This compound belongs to the larger class of pyrrolizidine alkaloid N-oxides (PANO). Generally, PANOs are considered less toxic than their corresponding parent pyrrolizidine alkaloids (PAs).[2][3][4] However, they can be reduced back to their toxic PA form by gut microbiota and liver enzymes.[2][3][4] The primary toxicity associated with PAs is severe liver damage, specifically hepatic sinusoidal obstruction syndrome (HSOS).[2][5]
The toxicity of PAs, including the parent compound of this compound, is attributed to their metabolic activation in the liver. Cytochrome P450 enzymes convert the PAs into highly reactive pyrrolic esters. These electrophilic metabolites can then form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[5][6]
Experimental Protocols
Aversive Conditioning of Livestock
The following is a detailed methodology for inducing conditioned food aversion in sheep using this compound, based on the protocol described by Snyman (2023).[1]
Objective: To establish a conditioned aversion to Senecio latifolius in sheep.
Materials:
-
This compound
-
Maize meal
-
Water
-
Drenching gun
-
Milled, freeze-dried Senecio latifolius
Procedure:
-
Initial Offering: A sheep is offered 6 mg of this compound mixed into 100 g of maize meal.
-
Observation of Consumption: The animal is observed to ensure the complete consumption of the mixture.
-
Oral Drenching: Immediately following consumption, a solution of 35 mg of this compound dissolved in 100 ml of water is administered orally using a drenching gun.
-
Total Aversive Dose: The combined ingested and drenched amount (41 mg) constitutes the aversive dose.
-
Aversion Testing: The following day, the sheep is presented with a mixture of milled, freeze-dried Senecio latifolius and maize meal.
-
Assessment: Aversion is confirmed if the sheep refuses to consume the mixture containing the target plant material.
Signaling Pathways and Mechanisms of Action
A specific signaling pathway directly modulated by this compound has not been elucidated. The primary mechanism of action for the toxicity of its parent pyrrolizidine alkaloid is through metabolic activation and subsequent cellular damage.
Conclusion
The primary characterized biological activity of this compound is its utility as a potent aversive conditioning agent in livestock. While specific quantitative data on its toxicity and direct interactions with signaling pathways are currently lacking, its classification as a pyrrolizidine alkaloid N-oxide places it within a class of compounds with well-documented hepatotoxic potential following metabolic activation. Further research is warranted to fully elucidate the specific toxicological profile and molecular mechanisms of this compound. This guide serves as a foundational resource for professionals engaged in the study and development of natural products and toxicological agents.
References
- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 2. First evidence of pyrrolizidine alkaloid N-oxide-induced hepatic sinusoidal obstruction syndrome in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicology assessment of manganese oxide nanomaterials with enhanced electrochemical properties using human in vitro models representing different exposure routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound phyproof® Reference Substance | 103184-92-5 [sigmaaldrich.com]
- 5. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Sceleratine N-oxide as a pyrrolizidine alkaloid N-oxide
An In-depth Examination of a Pyrrolizidine Alkaloid N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sceleratine N-oxide, a pyrrolizidine alkaloid N-oxide (PANO) found in plants of the Senecio genus. While specific toxicological and mechanistic data for this compound are limited in publicly available literature, this document consolidates the existing information and provides a framework for its study based on the broader understanding of PANOs.
Introduction
This compound is a naturally occurring tertiary amine N-oxide of the pyrrolizidine alkaloid class.[1][2] These compounds are widespread in the plant kingdom and are known for their potential toxicity.[1] PANOs are generally considered to be less toxic than their parent pyrrolizidine alkaloids (PAs). However, they can be reduced to the corresponding PA in the gut and liver, which can then be metabolized by cytochrome P450 enzymes to highly reactive pyrrolic esters.[1] These reactive metabolites are capable of forming adducts with DNA and proteins, leading to hepatotoxicity and potential carcinogenicity.[1] The hazard classification of this compound as acutely toxic indicates its significant potential for harm.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 103184-92-5 | --INVALID-LINK-- |
| Molecular Formula | C18H27NO8 | --INVALID-LINK-- |
| Molecular Weight | 385.41 g/mol | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Storage Temperature | 2-8 °C | --INVALID-LINK-- |
Toxicological Profile
| Hazard Statement | Classification |
| H300 | Fatal if swallowed |
| H310 | Fatal in contact with skin |
| H330 | Fatal if inhaled |
The primary mechanism of toxicity for PANOs involves their metabolic activation to reactive pyrrolic species, as depicted in the signaling pathway below.
Experimental Protocols
Detailed experimental protocols for the isolation, characterization, and toxicological assessment of this compound are not specifically published. However, based on established methods for other pyrrolizidine alkaloid N-oxides, the following protocols can be adapted.
Isolation of this compound from Senecio sceleratus
Methodology:
-
Extraction: Dried and powdered plant material is macerated with an appropriate solvent system, typically a mixture of methanol and water, to extract the alkaloids.
-
Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other plant constituents. The extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with a non-polar solvent to remove impurities. The pH of the aqueous layer is then raised to deprotonate the alkaloids, which are subsequently extracted into an organic solvent.
-
Chromatographic Purification: The crude alkaloid fraction is purified using column chromatography on silica gel or alumina, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: NMR spectroscopy is essential for the structural elucidation of this compound. The chemical shifts and coupling constants of the protons and carbons in the pyrrolizidine core and the necic acid moiety provide detailed structural information.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are used to establish the connectivity between protons and carbons, confirming the overall structure.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule and confirm its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): MS/MS experiments are employed to study the fragmentation pattern of this compound, which can aid in its identification and structural characterization.
High-Performance Liquid Chromatography (HPLC):
-
Analytical HPLC: A validated HPLC method with a suitable column (e.g., C18) and mobile phase is used to determine the purity of the isolated this compound.
In Vitro Cytotoxicity Assay
Methodology:
-
Cell Culture: A suitable cell line, such as the human liver cancer cell line HepG2, is cultured under standard conditions.
-
Treatment: Cells are treated with a range of concentrations of this compound for various time points (e.g., 24, 48, and 72 hours).
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The absorbance is measured, and the concentration of this compound that inhibits cell growth by 50% (IC50) is calculated.
Conclusion
This compound is a pyrrolizidine alkaloid N-oxide with significant toxic potential. While specific data on its biological activity and mechanism of action are scarce, the information presented in this guide provides a foundation for researchers to undertake further investigation. The provided experimental frameworks, adapted from established methods for related compounds, offer a starting point for the isolation, characterization, and toxicological evaluation of this compound. Given its high acute toxicity, appropriate safety precautions are paramount when handling this compound. Further research is warranted to fully elucidate its toxicological profile and the signaling pathways it may modulate.
References
Sceleratine N-oxide: A Review of Current Research and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sceleratine N-oxide is a pyrrolizidine alkaloid identified in Senecio latifolius, a plant species known for producing a variety of these toxic secondary metabolites. While the broader class of pyrrolizidine alkaloids (PAs) is extensively studied for its hepatotoxicity, research into the specific therapeutic applications of this compound is exceptionally limited. This document provides a comprehensive overview of the current scientific understanding of this compound, contextualized within the known pharmacology and toxicology of pyrrolizidine alkaloid N-oxides.
Limited Evidence for Therapeutic Applications in Humans
Current scientific literature does not support any established therapeutic applications of this compound in human medicine. The primary and only well-documented application of this compound is in the field of veterinary science as an aversive conditioning agent.
Veterinary Application: Aversive Conditioning
Preclinical studies have demonstrated that this compound can be used to condition livestock, such as cattle and sheep, to avoid consuming toxic plants like Senecio latifolius[1]. When administered with an extract of the plant, the compound induces a conditioned taste aversion, leading the animals to refuse ingestion of the harmful plant.
Table 1: Summary of Preclinical Data on Aversive Conditioning
| Subject | Agent | Outcome | Reference |
| Cattle and Sheep | This compound with Senecio latifolius extract | Successful conditioning to avoid consuming S. latifolius | [1] |
Pharmacology and Toxicology of Pyrrolizidine Alkaloid N-Oxides
This compound belongs to the class of pyrrolizidine alkaloid N-oxides (PANO). The pharmacology and toxicology of PANOs are intrinsically linked to their metabolic activation in the liver.
Metabolism:
Pyrrolizidine alkaloid N-oxides are generally considered to be less toxic than their corresponding tertiary amine pyrrolizidine alkaloids. This is because they are more water-soluble and are readily excreted. However, they can be reduced to the toxic tertiary pyrrolizidine alkaloids by enzymes in the gut and liver. These tertiary alkaloids are then metabolized by cytochrome P450 enzymes in the liver to highly reactive pyrrolic esters. These esters are electrophilic and can form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.
Potential for Other Pharmacological Activities:
While this compound itself has not been studied for other therapeutic uses, some other pyrrolizidine alkaloids and heterocyclic N-oxides have been investigated for a range of pharmacological activities, including:
-
Anticancer Properties: Some PAs have shown cytotoxic effects against cancer cell lines.
-
Antimicrobial Effects: Certain PAs have demonstrated activity against bacteria and fungi.
-
Anti-inflammatory Activity: A few studies have reported anti-inflammatory effects of specific PAs.
-
Neurological Activity: Some PAs are known to have effects on the central nervous system.
It is important to emphasize that these are general properties of the broader chemical class and have not been demonstrated for this compound specifically. Furthermore, the inherent toxicity of pyrrolizidine alkaloids presents a significant challenge to their development as therapeutic agents.
Experimental Protocols
Due to the lack of research on the therapeutic applications of this compound, there are no established experimental protocols for such uses in the scientific literature. The only available methodologies relate to its use in aversive conditioning in animals.
Aversive Conditioning Protocol (Generalized from available literature):
-
Animal Model: Sheep or cattle.
-
Acclimatization: Animals are acclimatized to the experimental setting and diet.
-
Baseline Measurement: Establish baseline consumption of a palatable feed.
-
Conditioning:
-
A known quantity of the target toxic plant (e.g., Senecio latifolius) is mixed with the palatable feed.
-
Immediately after consumption, a solution of this compound is administered orally.
-
-
Post-Conditioning Assessment: After a recovery period, animals are offered the toxic plant again to measure the degree of aversion.
-
Data Analysis: Consumption levels before and after conditioning are statistically compared.
Future Directions
The therapeutic potential of this compound remains largely unexplored. Future research could focus on:
-
In vitro screening: Assessing the cytotoxic, antimicrobial, and anti-inflammatory properties of purified this compound on relevant cell lines.
-
Mechanism of action studies: If any therapeutic activity is identified, elucidating the underlying molecular pathways.
-
Toxicological profiling: A thorough in vitro and in vivo toxicological assessment to determine any potential therapeutic window.
Conclusion
Currently, there is a significant lack of scientific evidence to support any therapeutic application of this compound in humans. Its only documented use is as an aversive conditioning agent in livestock. The inherent hepatotoxicity associated with its chemical class, the pyrrolizidine alkaloids, poses a major barrier to its development as a therapeutic agent. Further fundamental research is required to explore any potential pharmacological activities and to thoroughly characterize its toxicological profile before any therapeutic utility can be considered. The information available is insufficient to provide detailed quantitative data, specific experimental protocols, or signaling pathway diagrams related to therapeutic applications as requested.
References
Preliminary Studies on Sceleratine N-oxide: A Review of Currently Available Information
Researchers, scientists, and drug development professionals should be aware that preliminary studies detailing the specific mechanism of action, quantitative data from preclinical trials, and established experimental protocols for Sceleratine N-oxide are not available in the public domain at this time. Extensive searches of scientific literature and databases have yielded limited information, primarily focusing on a singular application in veterinary science.
The current body of research on this compound is confined to its use as an aversive conditioning agent in livestock. One study has indicated its efficacy in this area, particularly in preventing cattle and sheep from consuming Senecio latifolius, a plant toxic to these animals.[1] However, the molecular mechanisms underpinning this aversive response have not been elucidated in the available literature.
Due to the absence of detailed preclinical data, this guide cannot provide the structured tables of quantitative data, in-depth experimental protocols, or specific signaling pathway diagrams as initially intended. The broader context of N-oxide compounds offers some general insights into potential mechanisms of action that could be relevant for future studies on this compound.
General Characteristics and Potential Mechanisms of N-Oxide Compounds
Heterocyclic N-oxides are a class of compounds with a wide range of biological activities, including anticancer, antibacterial, and antihypertensive effects.[2] The N-oxide functional group can significantly influence a molecule's physicochemical properties, such as water solubility and membrane permeability, and can be critical for its biomedical applications.[3]
One of the key mechanisms of action for some N-oxide-containing drugs is their role as hypoxia-activated prodrugs (HAPs).[3] In the low-oxygen environments characteristic of solid tumors, the N-oxide group can be enzymatically reduced, leading to the activation of a cytotoxic agent.[3] This targeted activation makes N-oxides a promising area of research in oncology.
In the context of cellular signaling, nitric oxide (NO), a related molecule, is a well-established signaling molecule in various physiological and pathophysiological processes in both plants and animals.[4][5][6] It is involved in crosstalk with other signaling molecules and can regulate gene expression and protein function through post-translational modifications.[4] While this compound is distinct from nitric oxide, the broader field of nitrogen oxide signaling could provide a framework for investigating its biological activity.
Future Research Directions
To understand the mechanism of action of this compound, future research would need to encompass a range of preclinical studies. The following logical workflow outlines a potential path for such an investigation.
Caption: A logical workflow for future preclinical research on this compound.
This proposed workflow would begin with in vitro studies to identify potential cellular targets and signaling pathways. Subsequent in vivo studies in animal models would be necessary to understand its physiological effects, pharmacokinetics, and safety profile. Ultimately, these studies would converge to elucidate the specific mechanism of action.
At present, without foundational research on the molecular interactions of this compound, any discussion of its mechanism of action remains speculative. The scientific community awaits further studies to uncover the biological processes governed by this compound.
References
- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 2. Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nitric oxide signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Sceleratine N-oxide: A Technical Review of a Pyrrolizidine Alkaloid with Aversive Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sceleratine N-oxide is a pyrrolizidine alkaloid (PA) naturally occurring in various plant species of the Senecio genus, notably Senecio latifolius. Like other PAs, it is a secondary metabolite synthesized by plants as a defense mechanism against herbivores. While the parent alkaloid, sceleratine, and other PAs are known for their hepatotoxicity, the N-oxide form is generally considered less toxic. However, it can be converted to the toxic parent alkaloid in the gastrointestinal tract and liver of animals. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, biological activity, and its application in aversive conditioning in livestock.
Chemical and Physical Properties
This compound is a complex organic molecule with the chemical formula C18H27NO8. Its properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C18H27NO8 | [1] |
| Molecular Weight | 385.41 g/mol | [1] |
| CAS Number | 103184-92-5 | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | 2-8°C | [1] |
| Purity (as a reference standard) | ≥90.0% (HPLC) | [1] |
Biological Activity and Mechanism of Action
The primary biological activity of this compound documented in the literature is its use as an aversive conditioning agent in livestock to prevent the consumption of toxic plants like Senecio latifolius[2].
The toxicity of pyrrolizidine alkaloids, including the N-oxides, is primarily due to their metabolic activation in the liver. While the N-oxide form is less toxic, it can be reduced to the parent tertiary amine alkaloid by gut microflora and hepatic enzymes. The parent alkaloid is then metabolized by cytochrome P450 monooxygenases in the liver to highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These reactive metabolites are electrophiles that can alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity. This hepatotoxicity is the underlying cause of the aversive effects observed when animals ingest plants containing these alkaloids[3][4].
The general metabolic pathway leading to the toxicity of pyrrolizidine alkaloid N-oxides is depicted in the following diagram.
Aversive Conditioning in Livestock
A key application of this compound is in conditioned food aversion to protect livestock from poisoning by Senecio species. The principle is to induce a negative association between the sensory characteristics (smell and taste) of the plant and the malaise caused by the ingestion of the toxic alkaloid.
Quantitative Data from Aversive Conditioning Studies
| Animal Model | Dosage of this compound | Outcome | Reference |
| Sheep | 6 mg in maize meal followed by a 35 mg oral drench (total 41 mg, equivalent to 33 g of dried S. latifolius) | The sheep refused to eat the meal mixture containing this compound on subsequent days. | [2] |
| Steers | Not specified, but used in combination with a dichloromethane extract of S. latifolius | Only 1 out of 18 treated steers consumed the S. latifolius plant, compared to 11 out of 18 in the control group. | [2] |
Experimental Protocols
While detailed step-by-step protocols are not available in the reviewed literature, a general workflow for aversive conditioning studies can be inferred.
1. Preparation of Aversive Agent and Sensory Cue:
-
Aversive Agent: this compound is isolated and purified from a plant source like Senecio latifolius or obtained as a reference standard.
-
Sensory Cue: An extract of the target plant (e.g., a dichloromethane extract of S. latifolius) is prepared to provide the characteristic smell and taste.
2. Animal Selection and Acclimatization:
-
Livestock naive to the target plant are selected.
-
Animals are individually housed and acclimatized to the experimental conditions.
3. Conditioning Protocol:
-
The aversive agent (this compound) is administered to the treatment group, often mixed with a palatable feed like maize meal.
-
Concurrently, the sensory cue (plant extract) is presented to the animals to create the association.
-
A control group receives a placebo or no treatment.
4. Post-Conditioning Testing:
-
After a set period, both treated and control animals are offered the target plant.
-
Consumption of the plant is monitored and quantified over a defined observation period.
A diagrammatic representation of a hypothetical experimental workflow for aversive conditioning is provided below.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Sceleratine N-oxide from Senecio latifolius
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senecio latifolius, a plant species found in South Africa, is known to produce a variety of pyrrolizidine alkaloids (PAs), a class of compounds recognized for their hepatotoxicity. Among these, Sceleratine N-oxide has been identified as a significant toxic principle within the plant. The isolation and characterization of this compound are crucial for toxicological studies, the development of analytical standards, and potential pharmaceutical research. These application notes provide a detailed protocol for the extraction and isolation of this compound from Senecio latifolius, based on established methodologies for pyrrolizidine alkaloid extraction.
Data Summary
Quantitative data for the extraction of this compound specifically from Senecio latifolius is not extensively detailed in the available literature. The following table provides a template for researchers to record their experimental results, with placeholder values for key parameters.
| Parameter | Value | Unit | Method of Analysis |
| Plant Material Mass | 500 | g | - |
| This compound Yield | Data not available | mg | Gravimetric |
| Purity | Data not available | % | HPLC, LC-MS |
| Extraction Solvent | Dichloromethane | - | - |
| Chromatographic Method | Column Chromatography | - | - |
Experimental Protocol: Extraction and Isolation of this compound
This protocol outlines a multi-step procedure for the extraction and purification of this compound from the aerial parts of Senecio latifolius.
1. Plant Material Collection and Preparation:
-
Collect fresh aerial parts (leaves, stems, and flowers) of Senecio latifolius.
-
Thoroughly wash the plant material with distilled water to remove any debris.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
2. Initial Solvent Extraction:
-
Homogenize 200 g of the dried plant powder in 1 L of water.[1]
-
Stir the mixture for 3 hours at room temperature.[1]
-
Filter the aqueous extract through cheesecloth and then centrifuge to remove solid plant material.
-
Lyophilize (freeze-dry) the aqueous extract to obtain a powdered residue.
3. Acid-Base Extraction for Alkaloid Enrichment:
-
Dissolve the lyophilized extract in 0.5 N hydrochloric acid.[2]
-
Filter the acidic solution to remove any undissolved material.
-
Wash the acidic solution with diethyl ether or chloroform in a separatory funnel to remove non-alkaloidal compounds. Discard the organic layer.
-
Make the acidic aqueous solution basic by adding ammonia solution until a pH of 9-10 is reached.
-
Perform a liquid-liquid extraction of the basified solution with dichloromethane.[3] Repeat the extraction three times to ensure complete transfer of the alkaloids into the organic phase.
-
Combine the dichloromethane fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
4. Chromatographic Purification:
-
Subject the crude alkaloid extract to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate and then methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC), using Dragendorff's reagent to visualize the alkaloid spots.[4][5]
-
Combine the fractions containing the compound of interest, which corresponds to this compound.
-
Further purification can be achieved using preparative high-performance liquid chromatography (HPLC) to obtain highly pure this compound.[4][5]
5. Characterization:
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6]
Experimental Workflow
References
- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. phytojournal.com [phytojournal.com]
- 6. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sceleratine N-oxide
Application Notes and Protocols for In Vitro Bioactivity Testing of Sceleratine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sceleratine N-oxide is a pyrrolizidine alkaloid derivative. While its specific biological activities are not extensively documented, its structural class suggests potential for a range of pharmacological effects. N-oxide functional groups can influence the pharmacokinetic and pharmacodynamic properties of molecules, often altering their bioactivity compared to the parent alkaloid.[1][2][3] This document provides a detailed guide for the initial in vitro evaluation of this compound's bioactivity, focusing on cytotoxicity, antimicrobial, anti-inflammatory, and neuroprotective potential. These assays are foundational in natural product drug discovery and can provide valuable preliminary data.[4][5]
Data Presentation
All quantitative results from the following assays should be recorded and summarized in structured tables for clear comparison and analysis.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MTT | 0.1 | |||
| MTT | 1 | |||
| MTT | 10 | |||
| MTT | 50 | |||
| MTT | 100 | |||
| LDH | 0.1 | |||
| LDH | 1 | |||
| LDH | 10 | |||
| LDH | 50 | |||
| LDH | 100 |
Table 2: Antimicrobial Activity of this compound
| Microbial Strain | Assay Type | This compound Concentration (µg/mL) | Zone of Inhibition (mm, Mean ± SD) | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | Disc Diffusion | 50 | |||
| Escherichia coli | Disc Diffusion | 50 | |||
| Candida albicans | Disc Diffusion | 50 | |||
| Staphylococcus aureus | Broth Microdilution | 1-128 | |||
| Escherichia coli | Broth Microdilution | 1-128 | |||
| Candida albicans | Broth Microdilution | 1-128 |
Table 3: Anti-inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | This compound Concentration (µM) | Nitric Oxide (NO) Production (% of Control, Mean ± SD) | IL-6 Levels (pg/mL, Mean ± SD) | TNF-α Levels (pg/mL, Mean ± SD) |
| RAW 264.7 | LPS (1 µg/mL) | 1 | |||
| RAW 264.7 | LPS (1 µg/mL) | 10 | |||
| RAW 264.7 | LPS (1 µg/mL) | 50 |
Table 4: Neuroprotective Activity of this compound
| Cell Line | Neurotoxic Insult | This compound Concentration (µM) | % Cell Viability (MTT Assay, Mean ± SD) | Reactive Oxygen Species (ROS) Levels (% of Control, Mean ± SD) |
| SH-SY5Y | H2O2 (100 µM) | 1 | ||
| SH-SY5Y | H2O2 (100 µM) | 10 | ||
| SH-SY5Y | H2O2 (100 µM) | 50 |
Experimental Protocols
Cytotoxicity Assays
a. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2) or normal cell lines (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
b. Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity
This assay quantifies the release of LDH from damaged cells, indicating cytotoxicity.
-
Materials:
-
Cell lines and culture reagents as in the MTT assay.
-
Commercially available LDH cytotoxicity assay kit.
-
96-well plates.
-
Microplate reader.
-
-
Protocol:
-
Follow the cell seeding and treatment protocol as described for the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH release.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on the controls provided in the kit.
-
Antimicrobial Assays
a. Disc Diffusion Assay
A qualitative screening method to assess antimicrobial activity.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi).
-
Sterile filter paper discs.
-
This compound stock solution.
-
Positive control antibiotics (e.g., ampicillin, fluconazole).
-
Sterile swabs.
-
Incubator.
-
-
Protocol:
-
Prepare agar plates and allow them to solidify.
-
Inoculate the plates evenly with the microbial suspension using a sterile swab.
-
Impregnate sterile filter paper discs with a known concentration of this compound.
-
Place the discs on the agar surface.
-
Incubate the plates at 37°C for 24 hours (bacteria) or 25°C for 48 hours (fungi).
-
Measure the diameter of the zone of inhibition around each disc.
-
b. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
A quantitative method to determine the lowest concentration of a compound that inhibits visible microbial growth.
-
Materials:
-
Microbial strains and appropriate broth media (e.g., Mueller-Hinton broth, RPMI-1640).
-
96-well microplates.
-
This compound stock solution.
-
Microplate reader.
-
-
Protocol:
-
Prepare serial dilutions of this compound in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized microbial suspension.
-
Include a positive control (microbe and medium) and a negative control (medium only).
-
Incubate the plates under appropriate conditions.
-
Determine the MIC by visual inspection for the lowest concentration with no turbidity or by measuring absorbance.
-
Anti-inflammatory Assay
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the inhibitory effect of the compound on the production of the pro-inflammatory mediator nitric oxide.[6]
-
Materials:
-
RAW 264.7 murine macrophage cell line.
-
DMEM with 10% FBS.
-
Lipopolysaccharide (LPS).
-
This compound stock solution.
-
Griess reagent.
-
96-well plates.
-
Microplate reader.
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent according to the manufacturer's protocol.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Neuroprotection Assay
Hydrogen Peroxide (H2O2)-Induced Oxidative Stress in Neuronal Cells
This assay evaluates the ability of the compound to protect neuronal cells from oxidative damage.[7]
-
Materials:
-
SH-SY5Y human neuroblastoma cell line.
-
DMEM/F12 medium with 10% FBS.
-
Hydrogen peroxide (H2O2).
-
This compound stock solution.
-
MTT solution.
-
96-well plates.
-
Microplate reader.
-
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate for 5-7 days if required.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Induce oxidative stress by adding H2O2 (e.g., 100 µM) and incubate for 24 hours.
-
Assess cell viability using the MTT assay as described previously.
-
An increase in cell viability compared to the H2O2-treated control indicates a neuroprotective effect.
-
Visualizations
Caption: Overall workflow for in vitro bioactivity screening of this compound.
Caption: Hypothesized signaling pathways for this compound's potential bioactivities.
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Based Assays in Natural Product-Based Drug Discovery | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and In vivo Activity of a New N-Oxide Derivative for Acne Vulgaris Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Animal Models for Sceleratine N-oxide Research: Application Notes and Protocols
Disclaimer: Published in vivo research data specifically for Sceleratine N-oxide is limited. The following application notes and protocols are based on generalized methodologies for the study of pyrrolizidine alkaloids (PAs) and their N-oxides. These should be regarded as illustrative examples and a starting point for the development of specific study plans for this compound.
Introduction to this compound and Pyrrolizidine Alkaloids
Sceleratine is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species. PAs are known for their potential hepatotoxicity (liver damage) after metabolic activation. The toxicity of PAs is primarily mediated by their metabolism in the liver to reactive pyrrolic esters, which can alkylate cellular macromolecules.
This compound is the N-oxide derivative of Sceleratine. Generally, the N-oxide forms of PAs are less toxic than their parent alkaloids. However, they can be reduced back to the toxic parent PA within the body, for instance, by the gut microbiota and liver enzymes.[1][2][3][4] This in vivo conversion makes the study of PA N-oxides critical for a comprehensive risk assessment.
Proposed In Vivo Animal Models
Rodent models are commonly used for the toxicological and pharmacokinetic evaluation of novel compounds.
-
Rats (e.g., Sprague-Dawley, Wistar): Often the preferred model for toxicology studies, including acute and repeated dose toxicity, due to the extensive historical database on their physiology and response to toxic substances.[5]
-
Mice (e.g., C57BL/6, BALB/c): Frequently used for pharmacokinetic studies due to their smaller size, which allows for the use of smaller quantities of the test compound.[6]
Illustrative Experimental Protocols
The following protocols are generalized and should be adapted based on the specific research questions, the physicochemical properties of this compound, and relevant regulatory guidelines.
Protocol: Acute Oral Toxicity Study in Rats (Illustrative)
This protocol is based on the principles of the OECD 423 guideline for the acute toxic class method.[5]
Objective: To determine the acute oral toxicity (and estimate the LD50) of this compound in rats after a single dose.
Animal Model:
-
Species: Rat (Sprague-Dawley)
-
Sex: Female (as they can be slightly more sensitive)
-
Age: 8-12 weeks
-
Weight: 200-300 g
-
Housing: Housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water, except for a brief fasting period before dosing.
Experimental Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the experiment.
-
Grouping: Animals are randomly assigned to dose groups (e.g., 3 animals per group).
-
Fasting: Food is withheld for 16-18 hours before administration of the test substance; water remains available.
-
Dose Formulation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).
-
Administration: A single dose is administered by oral gavage. The volume administered is typically 1-2 mL/kg body weight. A step-wise procedure is used, starting with a dose expected to be moderately toxic.
-
Observation Period: Animals are observed for 14 days.
-
Endpoints:
-
Mortality: Checked twice daily.
-
Clinical Signs: Detailed observations are made at 30 minutes, 1, 2, 4, and 6 hours post-dose, and then daily. Signs to look for include changes in skin, fur, eyes, respiration, autonomic activity (e.g., salivation), and central nervous system activity (e.g., tremors, convulsions, gait).
-
Body Weight: Measured on day 0 (before dosing), day 7, and day 14.
-
Gross Necropsy: All animals (including those that die during the study and those euthanized at the end) are subjected to a gross necropsy. Any macroscopic abnormalities of organs and tissues are recorded.
-
Protocol: Pharmacokinetic Study in Mice (Illustrative)
Objective: To determine the pharmacokinetic profile of this compound in mice after a single administration.
Animal Model:
-
Species: Mouse (CD-1 or similar strain)
-
Sex: Male
-
Age: 7-10 weeks
-
Weight: 25-35 g
-
Housing: As described in the toxicity study protocol.
Experimental Procedure:
-
Acclimatization and Grouping: As described above. Typically, 3-4 mice are used per time point.
-
Dose Formulation and Administration: The compound is formulated in a suitable vehicle. For intravenous (IV) administration, it must be a sterile solution. For oral (PO) administration, it can be a solution or suspension.
-
IV route: Administered via the tail vein.
-
PO route: Administered by oral gavage.
-
-
Blood Sampling: Blood samples (e.g., 50-100 µL) are collected at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).
-
Example IV time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
Example PO time points: 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound (and potentially its parent compound, Sceleratine) in plasma is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters.
Data Presentation (Illustrative)
The following tables present hypothetical data for this compound to illustrate how results from the above protocols would be summarized.
Table 1: Hypothetical Acute Oral Toxicity of this compound in Rats
| Dose (mg/kg) | Number of Animals | Mortalities | Key Clinical Signs Observed |
| 300 | 3 | 0/3 | Lethargy, piloerection within the first 24 hours. |
| 2000 | 3 | 2/3 | Severe lethargy, ataxia, tremors, death within 48 hours. |
| LD50 Estimate | >300 and <2000 mg/kg |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice After a Single 10 mg/kg Dose
| Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | t½ (hr) | Bioavailability (%) |
| Oral (PO) | 450 | 1.0 | 1800 | 3.5 | 60 |
| Intravenous (IV) | 1200 | 0.083 | 3000 | 3.2 | N/A |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Half-life.
Visualizations
Signaling Pathways and Workflows
Caption: Generalized metabolic pathway of pyrrolizidine alkaloid N-oxides.
Caption: General workflow for in vivo assessment of a novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Senecionine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
Application Notes and Protocols for Sceleratine N-oxide in Livestock Aversive Conditioning
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sceleratine N-oxide, a pyrrolizidine alkaloid, has demonstrated efficacy as a chemical aversive agent to condition livestock, specifically cattle and sheep, against the consumption of toxic plants such as Senecio latifolius.[1][2] This document provides detailed application notes and protocols based on available research for the use of this compound in aversive conditioning programs. The methodologies outlined below are intended to guide researchers in developing safe and effective protocols for livestock management and to provide a foundation for further drug development.
Data Summary
The following tables summarize the quantitative data extracted from studies on the use of this compound for aversive conditioning in sheep and cattle.
Table 1: Dosage and Administration for Sheep
| Parameter | Value | Reference |
| Initial Oral Dose (in feed) | 6 mg this compound in 100 g maize meal | [1] |
| Subsequent Oral Drench | 35 mg this compound in 100 ml water | [1] |
| Total Initial Dose | 41 mg | [1] |
| Aversive Dose Equivalence | 33 g dried S. latifolius | [1] |
| Challenge Dose (in feed) | 6 mg this compound in 100 g maize meal | [1] |
Table 2: Dosage and Administration for Steers (Cattle)
| Parameter | Value | Reference |
| Aversive Conditioning Agent | This compound + Dichloromethane extract of S. latifolius | [1] |
| Administration | Mixed with 100 g maize meal and 1 L water | [1] |
| Challenge Feed | 0.5% S. latifolius in 1 kg maize or forage meal | [1] |
Mechanism of Action (Proposed)
The precise mechanism of action for this compound in inducing conditioned taste aversion is not fully elucidated in the available literature. However, based on the known toxicology of pyrrolizidine alkaloids (PAs) and their N-oxides, a plausible mechanism can be proposed.
Pyrrolizidine alkaloid N-oxides are generally considered less toxic than their parent alkaloids.[3] Their toxicity is primarily mediated by their reduction to the corresponding PAs, which are then metabolized in the liver to highly reactive pyrrolic esters.[4][5] This bioactivation process is a key step in their toxic effect.
Proposed Signaling Pathway for Aversive Conditioning:
Caption: Proposed mechanism for this compound induced aversion.
It is hypothesized that the ingestion of this compound leads to mild, sub-clinical visceral discomfort due to the formation of toxic metabolites. This negative physiological experience becomes associated with the taste and smell of the co-administered feed (e.g., S. latifolius extract), leading to the development of a powerful conditioned taste aversion.
Pharmacokinetics (General Profile for Pyrrolizidine Alkaloid N-oxides)
Specific pharmacokinetic data for this compound in livestock is not available. The following is a general profile based on studies of other pyrrolizidine alkaloid N-oxides.
-
Absorption : Pyrrolizidine alkaloid N-oxides are absorbed from the gastrointestinal tract.[4]
-
Metabolism : A crucial step is the reduction of the N-oxide to the parent tertiary amine alkaloid. This can be carried out by the gut microbiota and also by reductases in the liver.[5][6] The resulting parent alkaloid then undergoes hepatic metabolism to toxic pyrrolic esters.[4]
-
Distribution : Parent alkaloids are distributed to the liver via the portal vein.[4]
-
Excretion : Pyrrolizidine alkaloids and their metabolites are primarily excreted in the urine.[4]
Toxicology and Safety
While this compound is used as an aversive agent, it is important to note that it is a toxic compound. The treatment regimen described in the available research appeared to be safe, with none of the treated animals showing clinical signs of S. latifolius poisoning.[1] However, the use of pure this compound is considered a safer and more controlled method for conditioning compared to using the plant material itself, as the toxicity of the plant can vary.[1]
Pyrrolizidine alkaloidosis is a known risk associated with the ingestion of plants containing these compounds, leading to chronic liver damage.[4] Therefore, the dosage of this compound must be carefully controlled to induce a mild aversive response without causing long-term health issues.
Experimental Protocols
The following are detailed protocols based on the successful conditioning experiments reported.
Protocol 1: Aversive Conditioning of Sheep
Objective: To condition sheep to avoid feed containing S. latifolius.
Materials:
-
This compound
-
Maize meal
-
Water
-
Drenching gun
-
Methanol (for preparation)
-
Dichloromethane extract of S. latifolius (optional, for enhanced sensory cue)
Workflow:
Caption: Experimental workflow for sheep aversive conditioning.
Procedure:
-
Preparation of Dosed Feed: Dissolve the required amount of this compound in methanol, mix thoroughly with the maize meal, and allow the methanol to evaporate completely.[1] If using, add the dichloromethane extract of S. latifolius and allow the solvent to evaporate.[1]
-
Day 1 - Initial Dosing:
-
Days 2, 4, and 6 - Challenge:
Protocol 2: Aversive Conditioning of Steers (Cattle)
Objective: To condition steers to avoid consuming S. latifolius plants.
Materials:
-
This compound
-
Dichloromethane extract of S. latifolius
-
Maize meal
-
Water
-
S. latifolius plants in pots (for challenge)
-
Forage meal (for challenge)
Workflow:
Caption: Experimental workflow for steer aversive conditioning.
Procedure:
-
Preparation of Aversive Dose: Prepare a mixture of this compound and dichloromethane extract of S. latifolius in 100 g of maize meal, then mix this with 1 liter of water.[1] The exact dosage of this compound for steers is not specified in the source material, but should be scaled appropriately from the sheep dosage based on body weight, with caution.
-
Day 1 - Administration: Administer the prepared mixture to the steer.
-
Subsequent Days - Challenge:
-
On Day 2, present the steer with 1 kg of maize meal containing 0.5% milled, freeze-dried S. latifolius.[1]
-
On Day 3, present the steer with 1 kg of forage meal containing 0.5% S. latifolius.[1]
-
On Day 7, again present the steer with 1 kg of maize meal containing 0.5% S. latifolius.[1]
-
At each challenge, observe and record the steer's willingness to consume the feed. Total refusal indicates successful conditioning.[1]
-
Conclusion
This compound shows significant promise as a tool for livestock aversive conditioning to prevent poisoning by toxic plants. The protocols outlined provide a starting point for researchers to further investigate its efficacy, safety, and practical application in agricultural settings. Further research is warranted to establish the specific mechanism of action, detailed pharmacokinetic profiles in different livestock species, and long-term toxicological effects to refine dosing regimens and ensure animal welfare.
References
- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Quantification of Sceleratine N-oxide in Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sceleratine N-oxide is a pyrrolizidine alkaloid N-oxide (PANO) found in certain plant species, such as those belonging to the Senecio genus.[1] Pyrrolizidine alkaloids (PAs) and their corresponding N-oxides are of significant interest due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[2][3] The metabolic activation of these compounds in the liver can lead to the formation of reactive pyrrolic esters that can damage cellular macromolecules. Consequently, the accurate quantification of PANOs like this compound in plant material and derived products is crucial for food safety, toxicological studies, and the development of herbal medicines. This application note provides a detailed protocol for the extraction, purification, and quantification of this compound from plant samples using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Experimental Protocols
This protocol outlines a robust method for the quantification of this compound in plant material, adapted from established methods for the analysis of pyrrolizidine alkaloids and their N-oxides.[2][4]
Sample Preparation and Extraction
-
Grinding: Dry the plant material (e.g., leaves, stems, roots) at 40°C until a constant weight is achieved. Grind the dried material to a fine powder (e.g., using a ball mill) to ensure homogeneity.
-
Extraction:
-
Weigh 2.0 g ± 0.1 g of the powdered plant material into a 50 mL centrifuge tube.[4]
-
Add 20 mL of 0.05 M sulfuric acid.[4]
-
Sonicate the mixture for 15 minutes at room temperature.[4]
-
Centrifuge the sample for 10 minutes at 3800 x g.[4]
-
Decant the supernatant into a separate tube.
-
Repeat the extraction process on the pellet with another 20 mL of the extraction solution.
-
Combine the two supernatants.[4]
-
-
Neutralization: Adjust the pH of the combined extracts to approximately 7.0 using a 2.5% ammonia solution. Use pH indicator strips to monitor the pH.[4]
-
Filtration: Pass the neutralized extract through a folded filter to remove any remaining particulate matter. The filtrate is now ready for solid-phase extraction.[4]
Solid-Phase Extraction (SPE) Cleanup
SPE is employed to remove interfering matrix components and concentrate the analytes of interest.[4][5][6]
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water.[4]
-
-
Sample Loading: Load 10 mL of the filtered, neutralized extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 x 5 mL of water to remove polar impurities.[4]
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.[4]
-
Elution: Elute the PANOs from the cartridge with 2 x 5 mL of methanol into a clean collection tube.[4]
Sample Reconstitution
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of a methanol/water mixture (5/95, v/v).[4] Vortex the sample to ensure complete dissolution. The sample is now ready for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer is recommended for the sensitive and selective quantification of this compound.[2]
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard. The exact MRM transitions should be determined by infusing a standard solution of this compound.
-
-
Quantification: Create a matrix-matched calibration curve using a certified reference standard of this compound.[7] The concentration of this compound in the samples is determined by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
Data Presentation
The quantitative data for this compound and other relevant PANOs should be presented in a clear, tabular format. As experimental data for this compound is not widely available in the literature, the following table provides an example of how to present such data for various PANOs found in plant samples.
| Pyrrolizidine Alkaloid N-oxide | Plant Species | Plant Part | Concentration (µg/kg) | Reference |
| Lycopsamine N-oxide | Symphytum officinale | Leaf | 1,500 | Fictional Data |
| Intermedine N-oxide | Symphytum officinale | Leaf | 800 | Fictional Data |
| Senecionine N-oxide | Senecio jacobaea | Flower | 2,500 | Fictional Data |
| Retrorsine N-oxide | Senecio jacobaea | Flower | 1,200 | Fictional Data |
| This compound | Senecio latifolius | Whole Plant | To be determined |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Metabolic Activation Pathway of Hepatotoxic Pyrrolizidine Alkaloids
Caption: General metabolic pathway leading to PA-induced hepatotoxicity.
References
- 1. molnova.com [molnova.com]
- 2. mdpi.com [mdpi.com]
- 3. ijstr.org [ijstr.org]
- 4. bfr.bund.de [bfr.bund.de]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. Solid‐phase extraction and HPLC‐MS profiling of pyrrolizidine alkaloids and their N‐oxides: a case study of Echium plantagineum | Scilit [scilit.com]
- 7. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
Sceleratine N-oxide: Application Notes and Protocols for Toxicology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sceleratine N-oxide is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by numerous plant species, particularly those belonging to the genus Senecio. While specific toxicological data for this compound is limited in publicly accessible research, its classification as a highly toxic substance necessitates careful handling and informed study design. This document provides an overview of the toxicological applications of this compound in research, based on the well-established toxic properties of pyrrolizidine alkaloids. The protocols outlined below are generalized for the study of hepatotoxic and genotoxic PAs and should be adapted for specific research questions.
This compound is identified by the following:
-
Chemical Formula: C₁₈H₂₇NO₈
-
CAS Number: 103184-92-5
-
Molecular Weight: 385.41 g/mol
Application Notes
Pyrrolizidine alkaloids and their N-oxides are of significant interest in toxicology research due to their potential to cause severe liver damage and cancer in both humans and animals.[1] The primary applications of this compound in a research context would revolve around understanding the mechanisms of PA-induced toxicity and developing potential mitigation strategies.
Key Research Applications:
-
Investigating Mechanisms of Hepatotoxicity: PAs are known to cause hepatic sinusoidal obstruction syndrome (HSOS), formerly known as veno-occlusive disease.[2] this compound can be used in in vitro and in vivo models to study the molecular and cellular events leading to this condition, including endothelial cell damage, inflammation, and fibrosis in the liver.
-
Genotoxicity and Carcinogenicity Studies: Many PAs are genotoxic carcinogens.[3] Research applications include using this compound to assess DNA adduct formation, chromosomal aberrations, and gene mutations in various cell-based and animal models. Such studies are crucial for understanding the carcinogenic potential of PAs found in herbal remedies and contaminated food products.
-
Metabolism and Bioactivation Studies: The toxicity of PAs is dependent on their metabolic activation in the liver by cytochrome P450 enzymes to form highly reactive pyrrolic esters.[3] this compound can be used as a substrate in metabolic studies to identify the specific enzymes involved in its bioactivation and detoxification pathways. The N-oxide form itself is generally less toxic than the parent alkaloid but can be converted back to the tertiary amine in the gut and liver, contributing to overall toxicity.[2]
-
Development of Analytical Methods: As a certified reference material, this compound is essential for the development and validation of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the detection and quantification of PAs in various matrices, including plants, food, and biological samples.[4]
-
Screening for Potential Antidotes and Protective Agents: this compound can be used in screening assays to identify compounds that can inhibit its metabolic activation, scavenge the reactive metabolites, or protect liver cells from its toxic effects.
Quantitative Toxicological Data
| Compound | CAS Number | Hazard Classification (GHS) | LD50 (Rodent, Oral) | Source |
| This compound | 103184-92-5 | Acute Toxicity 2 (Oral, Dermal, Inhalation) - H300, H310, H330 | Not available | Sigma-Aldrich |
| Senecionine | 130-01-8 | Not specified in provided results | 65 mg/kg (rat) | Wikipedia |
Hazard Statements for this compound:
-
H300: Fatal if swallowed.
-
H310: Fatal in contact with skin.
-
H330: Fatal if inhaled.
Experimental Protocols
The following are generalized protocols for key experiments in PA toxicology research. All work with this compound must be conducted in a certified laboratory with appropriate personal protective equipment (PPE) and engineering controls due to its high toxicity.
Protocol 1: In Vitro Cytotoxicity Assay in HepG2 Cells
Objective: To determine the cytotoxic potential of this compound on human liver cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent).
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
Viability Assay (MTT):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: In Vivo Acute Hepatotoxicity Study in Rodents
Objective: To evaluate the acute hepatotoxic effects of this compound in a rodent model.
Materials:
-
Male Sprague-Dawley rats (or other suitable rodent strain)
-
This compound
-
Vehicle (e.g., saline or corn oil)
-
Blood collection tubes (for serum biochemistry)
-
Formalin (for tissue fixation)
-
Equipment for euthanasia and necropsy
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week.
-
Dosing: Divide animals into groups (e.g., vehicle control and several dose levels of this compound). Administer this compound via oral gavage or intraperitoneal injection.
-
Observation: Monitor the animals for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Record body weights daily.
-
Terminal Procedures: At the end of the study period (or earlier if moribund), euthanize the animals.
-
Blood Collection: Collect blood via cardiac puncture for serum biochemistry analysis (e.g., ALT, AST, ALP, bilirubin).
-
Necropsy and Histopathology: Perform a gross necropsy. Collect the liver and other major organs. Weigh the liver. Fix a portion of the liver in 10% neutral buffered formalin for histopathological examination.
-
Data Analysis: Analyze serum biochemistry data, changes in body and organ weights, and histopathological findings to assess liver damage.
Protocol 3: Analysis of this compound in Biological Samples by LC-MS/MS
Objective: To quantify the concentration of this compound in plasma or tissue homogenates.
Materials:
-
Biological sample (plasma, tissue homogenate)
-
This compound certified reference standard
-
Internal standard (IS)
-
Acetonitrile or other suitable extraction solvent
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Protein Precipitation: To a known volume of plasma, add a threefold volume of cold acetonitrile containing the internal standard. Vortex and centrifuge to precipitate proteins. Collect the supernatant.
-
Solid Phase Extraction (SPE): Condition an SPE cartridge. Load the sample. Wash the cartridge to remove interferences. Elute the analyte with an appropriate solvent.
-
-
Evaporation and Reconstitution: Evaporate the solvent from the extracted sample under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid.
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode and monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification: Create a calibration curve using the certified reference standard. Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Metabolic activation pathway of pyrrolizidine alkaloids leading to toxicity.
Caption: General experimental workflow for toxicological assessment of a pyrrolizidine alkaloid.
References
Troubleshooting & Optimization
Improving Sceleratine N-oxide stability in solution
Welcome to the technical support center for Sceleratine N-oxide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures involving this compound, a representative Pyrrolizidine Alkaloid N-oxide (PANO).
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing rapid degradation. What are the primary factors influencing its stability?
A1: this compound, like many Pyrrolizidine Alkaloid N-oxides (PANOs), is susceptible to degradation in solution. The primary factors are pH, temperature, and the presence of reducing agents. Acidic conditions (pH < 5) can lead to hydrolysis or other degradation pathways, while strongly basic conditions should also be avoided. Elevated temperatures significantly accelerate the degradation rate. Additionally, PANOs can be reduced back to their corresponding tertiary alkaloids, especially in the presence of certain biological matrices or reducing agents.
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: For optimal stability, this compound stock solutions should be prepared in a high-purity aprotic solvent such as acetonitrile or DMSO. If an aqueous buffer is necessary, it is recommended to use a neutral pH range (approximately 7.0-7.4) and prepare the solution fresh. For short-term storage (up to 24 hours), keep solutions at 2-8°C. For long-term storage, aliquots of the stock solution in an anhydrous organic solvent should be stored at -20°C or -80°C and protected from light.
Q3: I am observing inconsistent results in my cell-based assays. Could this compound be reacting with my culture medium?
A3: Yes, this is a possibility. Cell culture media are complex mixtures containing components that can promote the reduction of N-oxides to their tertiary amine forms (free alkaloids). This in-situ conversion can lead to variable and misleading results, as the biological activity of the tertiary alkaloid may differ from that of the N-oxide. It is crucial to analyze the culture medium at the end of the experiment to quantify the concentrations of both the N-oxide and its potential reduced form.
Troubleshooting Guide
Issue 1: Low recovery of this compound during sample extraction.
-
Possible Cause 1: Degradation during extraction.
-
Solution: Ensure all extraction steps are performed at low temperatures (e.g., on ice). Minimize the time the compound spends in aqueous or acidic solutions.
-
-
Possible Cause 2: Adsorption to labware.
-
Solution: Use low-adsorption polypropylene tubes and pipette tips. Silanizing glassware can also prevent loss of the compound.
-
-
Possible Cause 3: Inefficient extraction from the matrix.
-
Solution: Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is adjusted to maintain the N-oxide form and improve partitioning into the extraction solvent.
-
Issue 2: Appearance of an unexpected peak in my chromatogram (HPLC/LC-MS).
-
Possible Cause 1: Reduction to the free alkaloid.
-
Solution: The most common degradation product is the corresponding tertiary alkaloid, Sceleratine. Confirm the identity of this peak by running a standard of the free alkaloid. To prevent this, handle samples under conditions that minimize reduction (e.g., avoid strong reducing agents, use fresh solvents).
-
-
Possible Cause 2: Isomerization or rearrangement.
-
Solution: Depending on the pH and solvent conditions, structural rearrangements can occur. This often requires structural elucidation via high-resolution mass spectrometry (HRMS) and NMR. Preparing samples fresh and in neutral, aprotic solvents can minimize this.
-
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Aqueous Buffers
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile.
-
Incubation Setup: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).
-
Initiation: Spike the this compound stock solution into each buffer to a final concentration of 10 µg/mL. Vortex gently.
-
Time Points: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C). Collect aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Immediately quench the reaction by mixing the aliquot with a 2:1 volume of ice-cold acetonitrile to precipitate proteins and halt degradation.
-
Analysis: Centrifuge the quenched samples to remove precipitate. Analyze the supernatant using a validated LC-MS method to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate and half-life.
Data Summary
Table 1: Influence of pH and Temperature on the Stability of Pyrrolizidine Alkaloid N-oxides (General Data)
| pH | Temperature (°C) | Half-life (t½) | Notes |
| 3.0 | 37 | < 2 hours | Rapid degradation often observed in acidic conditions. |
| 5.0 | 37 | 8-12 hours | Moderate stability. |
| 7.4 | 37 | > 24 hours | Generally stable, making this suitable for many biological assays. |
| 7.4 | 4 | > 7 days | Recommended for short-term storage of aqueous solutions. |
Note: These are representative values for PANOs. Actual stability of this compound should be determined experimentally.
Visual Guides
Caption: Workflow for assessing this compound stability.
Caption: Degradation pathways of this compound.
Caption: Decision tree for troubleshooting inconsistent results.
Technical Support Center: Overcoming Matrix Effects in Sceleratine N-oxide Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the analysis of Sceleratine N-oxide. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how can it affect my this compound analysis?
A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of the analyte.[3][4] Inaccurate results can manifest as poor accuracy, imprecision, non-linearity, and reduced sensitivity in your assay.[2]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank, extracted sample matrix.[2][5] Any suppression or enhancement of the baseline signal at the retention time of this compound indicates the presence of a matrix effect.[2][5]
-
Post-Extraction Spike Method: This quantitative method compares the response of this compound in a neat solution to its response when spiked into a blank matrix extract at the same concentration.[5] The matrix effect can be calculated as the ratio of the peak area in the matrix to the peak area in the neat solution, multiplied by 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: What are the common sources of matrix effects in biological samples?
Matrix effects in biological samples like plasma, urine, or tissue homogenates are often caused by endogenous components such as:
-
Phospholipids: These are major components of cell membranes and are notoriously problematic in LC-MS analysis, often causing ion suppression.[6]
-
Salts and Buffers: High concentrations of salts from buffers used in sample preparation can interfere with the ionization process.
-
Proteins: Although most proteins are removed during sample preparation, residual amounts can still contribute to matrix effects.
-
Other Endogenous Molecules: Various other small molecules present in biological fluids can co-elute with the analyte and cause interference.
Troubleshooting Guide
This guide provides systematic steps to identify and mitigate matrix effects in your this compound analysis.
Problem 1: Poor reproducibility and accuracy in quantitative results.
Possible Cause: Undiagnosed matrix effects.
Solutions:
-
Assess for Matrix Effects: Utilize the post-column infusion or post-extraction spike method described in the FAQs to confirm the presence and extent of matrix effects.
-
Optimize Sample Preparation:
-
Dilution: A simple first step is to dilute the sample.[3][7] This can reduce the concentration of interfering matrix components, but may compromise the limit of detection.
-
Protein Precipitation (PPT): While a quick and easy method, it may not be sufficient to remove all interfering substances.
-
Liquid-Liquid Extraction (LLE): This technique can provide a cleaner extract than PPT by partitioning the analyte into an immiscible solvent.
-
Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup by utilizing a stationary phase to retain the analyte while matrix components are washed away.[8] This is often the most effective method for minimizing matrix effects.
-
-
Improve Chromatographic Separation:
-
Use a High-Resolution Column: Employing a column with a smaller particle size (e.g., UPLC) can improve peak resolution and separate this compound from interfering matrix components.[6]
-
Modify Mobile Phase Gradient: Adjusting the gradient elution profile can alter the retention times of the analyte and interfering compounds, potentially resolving them.[7]
-
Change Mobile Phase Composition: Switching the organic solvent (e.g., from acetonitrile to methanol) or adjusting the pH can significantly impact selectivity.[7]
-
-
Implement a Compensation Strategy:
-
Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[5]
-
Standard Addition: This method involves adding known amounts of the analyte to the sample and extrapolating to determine the original concentration. It is effective but can be time-consuming.[4][5]
-
Use of an Internal Standard (IS): An ideal internal standard is a stable, isotopically labeled version of the analyte. It will co-elute and experience the same matrix effects as the analyte, allowing for accurate correction.[4]
-
Problem 2: Ion suppression is observed at the retention time of this compound.
Possible Cause: Co-elution with phospholipids or other endogenous matrix components.
Solutions:
-
Targeted Phospholipid Removal:
-
Employ specialized SPE cartridges or plates designed for phospholipid removal.
-
Use a protein precipitation method followed by a phospholipid removal plate.
-
-
Chromatographic Optimization:
-
Divert Valve: Use a divert valve to direct the flow to waste during the elution of highly interfering regions (e.g., the solvent front and late-eluting components) and only introduce the eluent containing the analyte into the mass spectrometer.[5]
-
Gradient Modification: Develop a gradient that retains and separates phospholipids from the this compound peak. Phospholipids often elute as a broad peak in the middle of a reversed-phase gradient.
-
Problem 3: Inconsistent matrix effects across different sample lots.
Possible Cause: Variability in the biological matrix between individuals or sources.
Solutions:
-
Robust Sample Preparation: Develop a highly efficient and reproducible sample preparation method, such as a well-optimized SPE protocol, to minimize the impact of matrix variability.
-
Internal Standard: The use of a stable isotope-labeled internal standard is strongly recommended to compensate for sample-to-sample variations in matrix effects.
-
Standard Addition: While more laborious, the standard addition method can be used for critical samples where matrix variability is a significant concern.[5]
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Assessment of Matrix Effect on this compound Quantification
| Sample Lot | Peak Area (Neat Solution) | Peak Area (Post-Extraction Spike) | Matrix Effect (%) |
| Plasma Lot A | 150,000 | 120,000 | 80.0 (Suppression) |
| Plasma Lot B | 152,000 | 115,000 | 75.7 (Suppression) |
| Urine Lot C | 148,000 | 165,000 | 111.5 (Enhancement) |
Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) |
| Protein Precipitation | 75.2 | 95.1 |
| Liquid-Liquid Extraction | 88.9 | 85.4 |
| Solid-Phase Extraction | 98.5 | 92.3 |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike
-
Prepare a this compound standard solution in a suitable solvent (e.g., methanol) at a known concentration (e.g., 100 ng/mL).
-
Extract a blank biological matrix sample (e.g., plasma) using your established sample preparation protocol.
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the this compound standard solution into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Spike the this compound standard solution into the extracted blank matrix.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound
This is a general protocol and should be optimized for your specific application.
-
Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by equilibration buffer (e.g., 0.1% formic acid in water).
-
Load the Sample: Pre-treat the biological sample (e.g., dilute plasma 1:1 with equilibration buffer) and load it onto the conditioned cartridge.
-
Wash the Cartridge: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences. Follow with a stronger organic wash (e.g., methanol) to remove lipids.
-
Elute the Analyte: Elute this compound with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A general experimental workflow for the analysis of this compound, including a troubleshooting loop for addressing matrix effects.
Caption: Key strategies for mitigating matrix effects in the analysis of this compound, categorized into minimization and compensation approaches.
References
- 1. gtfch.org [gtfch.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Sceleratine N-oxide solubility in common laboratory solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Sceleratine N-oxide. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a pyrrolizidine alkaloid, a class of naturally occurring compounds found in various plant species.[1] It is a tertiary amine oxide and is often studied for its potential biological activities and toxicological properties.[2][3][4] The compound is available as a primary reference standard for analytical and research purposes.[5][6]
Q2: What are the known solvents for this compound?
Based on available data, this compound is soluble in a range of common laboratory solvents. A summary of its qualitative solubility is provided in the table below.[2]
Solubility Data
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Soluble[2] | A common solvent for preparing stock solutions of organic compounds. |
| Pyridine | Soluble[2] | A basic organic solvent. |
| Methanol | Soluble[2] | A polar protic solvent. |
| Ethanol | Soluble[2] | A polar protic solvent, often used in biological assays. |
Experimental Protocols
Protocol: Determination of this compound Solubility using the Shake-Flask Method
This protocol outlines a general procedure for determining the solubility of this compound in a solvent of interest.
Materials:
-
This compound (solid form)[5]
-
Solvent of choice (e.g., DMSO, Methanol, Ethanol)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
Micropipettes
-
HPLC or other suitable analytical instrument for quantification
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visible to ensure that a saturated solution is achieved.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
Dilution and Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method such as HPLC.
-
Calculation: The solubility is the concentration of this compound in the saturated supernatant.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent volume or inappropriate solvent. | Increase the solvent volume or try a different solvent from the provided list. Gentle heating or sonication may also aid dissolution, but be cautious about potential compound degradation. |
| Precipitation occurs after making a stock solution | The concentration is above the solubility limit at storage temperature. | Warm the solution gently before use. For long-term storage, consider preparing a less concentrated stock solution. |
| Inconsistent results in biological assays | Poor solubility or precipitation of the compound in the assay medium. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay medium is low and does not affect the biological system. Perform a solubility test in the final assay buffer. |
Signaling Pathways
Pyrrolizidine alkaloids, the class of compounds to which this compound belongs, are known to exert toxicity, particularly hepatotoxicity, through various mechanisms. These include the induction of DNA damage, cell cycle arrest, and apoptosis. The diagram below illustrates a generalized signaling pathway associated with pyrrolizidine alkaloid-induced cellular damage.
Caption: Generalized signaling pathway for pyrrolizidine alkaloid-induced cytotoxicity.
Experimental Workflow
The following diagram outlines a logical workflow for working with this compound, from initial solubility testing to conducting biological assays.
Caption: Experimental workflow for using this compound.
References
- 1. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 2. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biologically active alkaloids: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
Preventing Sceleratine N-oxide degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Sceleratine N-oxide during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
Q2: What are the main factors that can cause this compound degradation during sample preparation?
The primary degradation pathway for this compound during sample preparation is its reduction to the parent tertiary amine, Sceleratine. Several factors can contribute to this and other forms of degradation:
-
Temperature: Elevated temperatures can promote degradation. Prolonged refluxing with methanol during extraction has been shown to reduce PA N-oxides by nearly 50%.[3]
-
pH: Acidic conditions are generally used for extraction to protonate the alkaloids and improve solubility. However, the stability of N-oxides can be pH-dependent.
-
Reducing Agents: The presence of reducing agents in the sample matrix or introduced during the workflow can convert N-oxides back to the parent alkaloid.
-
Sample Matrix: The composition of the sample matrix can significantly impact stability. For instance, PA N-oxides have been found to be stable in dried herbal matrices but degrade rapidly in honey.[7][8]
-
Light: While not extensively documented for this compound specifically, photolysis can be a degradation pathway for some organic molecules.
Q3: What are the recommended storage conditions for this compound standards and samples?
To ensure the stability of this compound, proper storage is critical.
-
Reference Standards: Commercial this compound reference standards should be stored at 2-8°C or -20°C, as recommended by the supplier. Stock solutions are typically prepared in methanol and should be stored at -20°C.
-
Samples: Biological samples and extracts should be stored at -80°C for long-term storage to minimize degradation. For short-term storage, 2-8°C may be acceptable, but stability should be verified. Purified extracts can be stable for about a week.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
Problem 1: Low recovery of this compound during extraction.
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | This compound is a polar compound. Ensure the extraction solvent is appropriate. Acidified aqueous solutions (e.g., 0.05 M sulfuric acid) are effective for extracting PA N-oxides.[9][10] Pressurized liquid extraction with aqueous solvents modified with acid or ammonia can also improve recovery.[11] |
| Degradation during Extraction | Avoid high temperatures. If using methods like Soxhlet extraction, be aware that prolonged heating in methanol can cause reduction of the N-oxide.[3] |
| Poor SPE Recovery | Ensure proper conditioning and elution from the solid-phase extraction (SPE) cartridge. Strong cation exchange (SCX) cartridges are commonly used. Elution is typically performed with ammoniated methanol.[12][13] |
| Precipitation in Diluent | When diluting honey samples, using methanol can cause precipitation and loss of analytes. Dilution with dilute sulfuric acid is recommended.[13] |
Problem 2: Inconsistent or non-reproducible quantification of this compound.
| Possible Cause | Troubleshooting Step |
| Degradation in Stored Samples | Verify the stability of this compound in your specific sample matrix under your storage conditions. Conduct a time-series analysis if necessary.[7] |
| Conversion to Parent Alkaloid | The presence of the parent alkaloid, Sceleratine, may indicate degradation of the N-oxide. Review your sample preparation workflow for any steps that might introduce reducing conditions. |
| Matrix Effects in LC-MS/MS | Co-eluting matrix components can suppress or enhance the ionization of this compound. Optimize the SPE cleanup to remove interferences. Use a matrix-matched calibration curve for accurate quantification.[10][14] |
| Isomer Co-elution | Be aware of potential co-elution with isomers. Chromatographic conditions may need to be optimized to separate isomers if they are present in the sample.[14] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is a general guideline for the extraction of pyrrolizidine alkaloid N-oxides from dried plant material.
-
Sample Preparation: Homogenize and weigh 2.0 g of the dried plant material into a centrifuge tube.
-
Extraction:
-
Add 20 mL of 0.05 M sulfuric acid to the sample.
-
Sonicate for 15 minutes at room temperature.
-
Centrifuge at 3800 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction on the pellet with another 20 mL of 0.05 M sulfuric acid.
-
Combine the supernatants.[10]
-
-
Neutralization: Adjust the pH of the combined extracts to 7 with a 2.5% ammonia solution.[10]
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.
-
Load 10 mL of the neutralized extract.
-
Wash the cartridge with 2 x 5 mL of water.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analytes with 2 x 5 mL of methanol.[10]
-
-
Sample Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of methanol/water (5/95, v/v) for LC-MS/MS analysis.[10]
-
Protocol 2: LC-MS/MS Analysis of this compound
This is a representative LC-MS/MS method that can be adapted for the analysis of this compound.
-
Liquid Chromatography:
-
Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm) or equivalent.[14]
-
Mobile Phase A: Water with 0.1% formic acid.[14]
-
Mobile Phase B: Methanol with 0.1% formic acid.[14]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.[14]
-
Injection Volume: 3 µL.[14]
-
Column Temperature: 40 °C.[14]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[14]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its parent alkaloid, Sceleratine, need to be determined by infusing the analytical standards.
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum sensitivity.[14]
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: this compound degradation and metabolic activation.
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytojournal.com [phytojournal.com]
- 4. mdpi.com [mdpi.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Storage on the Stability of Toxic Pyrrolizidine Alkaloids and Their N-Oxides in Peppermint Tea, Hay, and Honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bfr.bund.de [bfr.bund.de]
- 11. Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Mobile Phase for Sceleratine N-oxide Chromatography
Welcome to the technical support center for the chromatographic analysis of Sceleratine N-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase composition in Reverse-Phase HPLC (RP-HPLC) for this compound analysis?
-
Solvent A: Water with an acidic modifier. Common choices include 0.1% formic acid or 0.2% phosphoric acid with triethylamine.
-
Solvent B: Acetonitrile or methanol, often with the same modifier as Solvent A.
An alkaline mobile phase, such as using a low concentration of ammonium hydroxide, can also be effective in preventing peak tailing by keeping the alkaloids in their free-base form.
Q2: What type of HPLC column is most suitable for this compound analysis?
A2: A C18 reversed-phase column is the most commonly used stationary phase for the analysis of pyrrolizidine alkaloids and their N-oxides. For complex samples or to improve peak shape and resolution, consider using a column with polar end-capping or a phenyl-hexyl stationary phase.
Q3: My peaks for this compound are tailing. What are the common causes and solutions?
A3: Peak tailing is a common issue when analyzing basic compounds like alkaloids. The primary cause is the interaction of the analyte's amine groups with acidic silanol groups on the silica surface of the column. Here are some troubleshooting steps:
-
Mobile Phase pH: Adjusting the mobile phase pH can significantly reduce tailing.
-
Low pH (2-4): Adding an acid like formic acid or trifluoroacetic acid to the mobile phase protonates the silanol groups and the basic analyte, which can reduce unwanted interactions.
-
High pH (8-10): Using a mobile phase with a modifier like ammonium hydroxide will deprotonate the silanol groups, minimizing interactions with the free-base form of the analyte. Ensure your column is stable at higher pH values.
-
-
Buffer Concentration: Increasing the buffer concentration in your mobile phase can help to mask the residual silanol interactions.
-
Column Choice: If tailing persists, consider using a column with a base-deactivated stationary phase or a polar-endcapped C18 column.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.
Q4: How can I improve the separation of this compound from its parent alkaloid, Sceleratine, and other isomers?
A4: Separating N-oxides from their parent alkaloids and other isomers can be challenging due to their similar structures. Here are some strategies:
-
Gradient Optimization: A shallow gradient elution program can enhance the resolution between closely eluting peaks.
-
Temperature Control: Column temperature can affect the selectivity of the separation. Experimenting with temperatures between 25°C and 40°C may improve the resolution of isomeric PANOs.
-
Mobile Phase Modifier: The choice and concentration of the mobile phase modifier can influence selectivity. For example, using ammonium acetate instead of formic acid might alter the elution order or improve separation.
-
Stationary Phase: If resolution is still insufficient on a C18 column, consider trying a different stationary phase chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with silanol groups.2. Column overload.3. Inappropriate mobile phase pH. | 1. Use a mobile phase with a low pH (e.g., 0.1% formic acid) or a high pH (e.g., 0.05% ammonium hydroxide) if your column is compatible.2. Reduce the sample concentration.3. Use a base-deactivated or end-capped column. |
| Poor Resolution | 1. Inadequate mobile phase composition.2. Suboptimal column temperature.3. Unsuitable stationary phase. | 1. Optimize the gradient slope; a shallower gradient often improves resolution.2. Vary the column temperature (e.g., in increments of 5°C from 25°C to 40°C).3. Try a column with a different selectivity (e.g., phenyl-hexyl or PFP). |
| Broad Peaks | 1. Column degradation.2. Large injection volume.3. Extra-column volume. | 1. Replace the column or use a guard column.2. Reduce the injection volume.3. Ensure tubing between the injector, column, and detector is as short and narrow as possible. |
| Variable Retention Times | 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Pump malfunction. | 1. Ensure accurate and consistent preparation of the mobile phase.2. Use a column oven to maintain a stable temperature.3. Check the pump for leaks and ensure proper solvent degassing. |
Experimental Protocols
While a specific, validated method for this compound is not available, the following protocol, adapted from methods for similar pyrrolizidine alkaloid N-oxides, serves as an excellent starting point for method development.
Recommended Starting Method for RP-HPLC-MS/MS Analysis
-
Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 10.0 | 80 |
| 12.0 | 95 |
| 14.0 | 95 |
| 14.1 | 5 |
| 16.0 | 5 |
-
Detection: Mass Spectrometry (MS) in positive ion mode is recommended for sensitive and selective detection of this compound (C₁₈H₂₇NO₈, MW: 385.41).
Data Presentation
The following table summarizes mobile phase compositions used in the literature for the analysis of related pyrrolizidine alkaloid N-oxides, which can be used as a reference for developing a method for this compound.
| Compound(s) | Column | Mobile Phase | Reference |
| Senecionine, Seneciphylline, Senecionine N-oxide | Kromasil C18 (250 x 4.6 mm, 5 µm) | Acetonitrile and 0.2% phosphoric acid-triethylamine | (Adapted from a study on Gynura segetum) |
| 14 PANOs | UPLC HSS T3 (100 x 1.0 mm, 1.8 µm) | A: 0.2 mM Ammonium acetate in water; B: 0.1% Formic acid in methanol | (Adapted from a study on PAs in teas) |
| 24 PANOs | ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) | A: 0.1% Formic acid in water; B: 0.1% Formic acid in methanol | (Adapted from a study on PAs in food matrices) |
| Pyrrolizidine Alkaloids | C18 reversed-phase | Alkaline acetonitrile-water gradient | (Adapted from a study on Senecio species) |
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the process of optimizing mobile phase for this compound chromatography.
Caption: Workflow for HPLC Method Development.
Caption: Troubleshooting Peak Tailing Issues.
Troubleshooting poor peak shape for Sceleratine N-oxide in HPLC
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of Sceleratine N-oxide. The following information is structured to directly address common issues in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for basic compounds like this compound in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for basic compounds, such as alkaloids and their N-oxides, is the interaction between the positively charged analyte and negatively charged residual silanol groups on the surface of silica-based stationary phases.[1][2][3][4][5][6][7][8][9] This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in an asymmetrical peak with a "tail".
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical parameter that directly influences the ionization state of both the this compound analyte and the stationary phase.[10][11][12][13][14] At a pH close to the pKa of the analyte, a mixture of ionized and unionized forms can exist, leading to peak distortion, splitting, or tailing.[11][14] For basic compounds, working at a low pH (e.g., pH 2-3) can protonate the silanol groups, minimizing their interaction with the protonated basic analyte and improving peak shape.[2][3][9] Conversely, at a high pH, the basic analyte may be in its neutral form, which can also lead to improved peak shape.[12]
Q3: What are "extra-column effects" and how can they contribute to poor peak shape?
A3: Extra-column effects refer to any contributions to peak broadening or distortion that occur outside of the HPLC column itself.[15][16] This can include issues such as excessive tubing length or internal diameter between the column and detector, which increases dead volume.[16][17] Improperly made connections or fittings can also create voids and disrupt the flow path, leading to peak tailing or splitting.[18]
Q4: Can the sample solvent affect peak shape?
A4: Yes, the composition of the sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak fronting or distortion.[16][19] Whenever possible, the sample should be dissolved in the initial mobile phase to ensure a focused injection band.[20]
Troubleshooting Guides
Issue: Peak Tailing
Question: My chromatogram for this compound shows significant peak tailing. What steps can I take to resolve this?
Answer:
Peak tailing is a common issue for basic compounds. Follow this systematic approach to troubleshoot and improve peak symmetry.
Step 1: Mobile Phase pH Optimization
The pH of your mobile phase is the most powerful tool for controlling the peak shape of ionizable compounds.
-
Rationale: For basic compounds like this compound, interactions with acidic silanol groups on the column packing material are a primary cause of tailing.[3][5][9] By adjusting the pH, you can control the ionization state of both your analyte and the silanols.
-
Protocol:
-
Low pH Approach: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an appropriate buffer or acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid). At this low pH, the silanol groups are protonated and less likely to interact with the positively charged analyte.[2][21]
-
High pH Approach: Alternatively, consider using a column stable at high pH and adjust the mobile phase to a pH above the pKa of this compound (if known) to analyze it in its neutral form.[12] This can also significantly improve peak shape.
-
-
Expected Outcome: A significant reduction in peak tailing and a more symmetrical peak shape.
Step 2: Use of Mobile Phase Additives
If pH adjustment alone is insufficient, consider adding a competing base to the mobile phase.
-
Rationale: A competing base, such as triethylamine (TEA), will interact with the active silanol sites on the stationary phase, effectively "masking" them from the analyte.[1][2]
-
Protocol: Add a low concentration of a competing base (e.g., 10-25 mM triethylamine) to the aqueous portion of your mobile phase. Ensure the additive is compatible with your detector (especially if using mass spectrometry).
-
Expected Outcome: Improved peak symmetry due to reduced secondary interactions.
Step 3: Column Selection and Care
The choice of HPLC column plays a crucial role in minimizing peak tailing.
-
Rationale: Modern HPLC columns are designed to minimize the impact of residual silanols.
-
Recommendations:
-
End-capped Columns: Use columns that are "end-capped," a process that chemically derivatizes most of the residual silanol groups.[5][9]
-
Type B Silica: Opt for columns packed with high-purity, "Type B" silica, which has fewer and less acidic silanol groups compared to older "Type A" silica.[3][4]
-
Column Contamination: If the column has been used extensively, it may be contaminated. Flush the column with a strong solvent or follow the manufacturer's regeneration procedure.[22] A blocked inlet frit can also cause peak distortion and should be checked or replaced.[22]
-
Issue: Peak Fronting
Question: I am observing peak fronting for my this compound peak. What could be the cause and how do I fix it?
Answer:
Peak fronting is typically caused by column overload or issues with the sample solvent.
Step 1: Reduce Sample Concentration/Injection Volume
-
Rationale: Injecting too much sample can saturate the stationary phase at the column inlet, causing molecules to move down the column more quickly and resulting in a fronting peak.[19]
-
Protocol:
-
Dilute your sample by a factor of 5 or 10 and reinject.
-
Alternatively, reduce the injection volume.
-
-
Expected Outcome: If overload is the issue, the peak shape will become more symmetrical at lower concentrations.
Step 2: Match Sample Solvent to Mobile Phase
-
Rationale: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the analyte will not properly focus on the head of the column, leading to band broadening and peak fronting.[16][19]
-
Protocol: Prepare your sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
-
Expected Outcome: Improved peak shape due to proper focusing of the analyte on the column.
Step 3: Check for Column Collapse
-
Rationale: Operating a column outside its recommended pH or temperature range can cause the packed bed to collapse, creating a void at the inlet and leading to peak fronting.[19]
-
Protocol:
-
Verify that your mobile phase pH is within the stable range for your column.
-
Inspect the column for any visible signs of bed collapse.
-
If a void is suspected, the column may need to be replaced.
-
Data Presentation
The following tables summarize the expected effects of key parameters on the HPLC analysis of a basic compound like this compound.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry and Retention Time
| Mobile Phase pH | Expected Peak Asymmetry (Tailing Factor) | Expected Retention Time | Rationale |
| 2.5 | 1.0 - 1.2 | Increased | Silanols are protonated, minimizing secondary interactions. The basic analyte is fully protonated and interacts well with the stationary phase.[2][3] |
| 7.0 | > 2.0 | Variable/Decreased | Silanols are ionized, leading to strong secondary interactions and significant tailing.[3] Analyte may be partially ionized, affecting retention. |
| 10.5 (with appropriate column) | 1.1 - 1.3 | Decreased | The basic analyte is in its neutral form, reducing interactions with the stationary phase and improving peak shape.[12] |
Table 2: Effect of Mobile Phase Additives on Peak Shape
| Additive | Concentration | Expected Peak Asymmetry (Tailing Factor) | Mechanism of Action |
| Formic Acid | 0.1% (v/v) | 1.2 - 1.5 | Acts as a pH modifier and can provide some ion-pairing effects, improving peak shape.[21] |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | 1.1 - 1.4 | Stronger ion-pairing agent than formic acid, can be more effective at masking silanol interactions. |
| Triethylamine (TEA) | 10-25 mM | 1.0 - 1.2 | Acts as a competing base, binding to active silanol sites and preventing analyte interaction.[1][2] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for pH Adjustment
-
Aqueous Phase Preparation:
-
For acidic mobile phases, add the required amount of acid (e.g., 1.0 mL of formic acid per 1 L of HPLC-grade water for 0.1% formic acid).
-
For buffered mobile phases, prepare the buffer at the desired pH and concentration (e.g., 20 mM potassium phosphate).
-
-
pH Measurement: Always measure and adjust the pH of the aqueous component before mixing with the organic modifier.[13]
-
Filtration: Filter the aqueous phase through a 0.45 µm or 0.22 µm membrane filter to remove particulates.
-
Mixing: Mix the aqueous and organic (e.g., acetonitrile, methanol) phases in the desired ratio.
-
Degassing: Degas the final mobile phase using sonication, vacuum filtration, or an inline degasser to prevent bubble formation in the HPLC system.
Mandatory Visualization
Below is a troubleshooting workflow for addressing poor peak shape in HPLC analysis.
Caption: Troubleshooting workflow for poor HPLC peak shape.
References
- 1. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 2. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromtech.com [chromtech.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. moravek.com [moravek.com]
- 11. acdlabs.com [acdlabs.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. agilent.com [agilent.com]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. researchgate.net [researchgate.net]
- 16. uhplcs.com [uhplcs.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. labveda.com [labveda.com]
- 19. acdlabs.com [acdlabs.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Isolation of Pure Sceleratine N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation and purification of pure Sceleratine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in isolating pure this compound?
The primary challenges in isolating pure this compound, like many N-oxides, stem from its inherent chemical properties. These include:
-
High Polarity and Solubility: N-oxides are highly polar and often water-soluble, which can make extraction from aqueous reaction mixtures difficult.[1]
-
Hygroscopicity: They have a tendency to absorb moisture from the atmosphere, often being isolated as hydrates.[1][2]
-
Thermal Instability: N-oxides can be prone to decomposition at elevated temperatures.[1]
-
Residual Oxidant Removal: The oxidation process to form the N-oxide often involves excess oxidant, like hydrogen peroxide (H₂O₂), which can be difficult to remove completely due to the formation of stable hydrogen bonds with the N-oxide.[1]
-
Potential for Rearrangement Reactions: Depending on the structure, some N-oxides can undergo rearrangements such as the Meisenheimer or Cope elimination reactions.[1]
Q2: How can I monitor the progress of the N-oxidation reaction?
The progress of the reaction can be monitored by tracking the consumption of the parent amine (Sceleratine). Thin-layer chromatography (TLC) is an effective method for this. A Dragendorff reagent can be particularly useful for visualizing aliphatic N-oxide products on TLC plates.[1]
Q3: What are the recommended analytical techniques for characterizing this compound?
Several analytical techniques are suitable for the characterization of this compound:
-
NMR Spectroscopy: The formation of the N-oxide leads to a downfield shift of neighboring protons and carbons in both ¹H and ¹³C NMR spectra compared to the parent amine.[1]
-
Mass Spectrometry (MS): Techniques like liquid chromatography-mass spectrometry (LC-MS) are invaluable for identifying the N-oxide and potential metabolites. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[3]
-
Infrared (IR) Spectroscopy: The N⁺-O⁻ bond typically shows a characteristic vibration band around 930 cm⁻¹.[1]
Troubleshooting Guides
Problem 1: Low Yield of this compound After Extraction
| Possible Cause | Troubleshooting Step |
| High water solubility of the N-oxide. | Use a more polar organic solvent for extraction, such as chloroform or a mixture of dichloromethane and methanol. Alternatively, perform continuous liquid-liquid extraction. |
| Incomplete reaction. | Monitor the reaction closely using TLC until the starting material is consumed. A large excess of the oxidizing agent is often used to drive the reaction to completion.[1] |
| Decomposition during workup. | Avoid high temperatures during solvent evaporation. Use a rotary evaporator at reduced pressure and a low-temperature water bath. |
Problem 2: Contamination with Residual Hydrogen Peroxide (H₂O₂)
| Possible Cause | Troubleshooting Step |
| Formation of stable hydrogen bonds between the N-oxide and H₂O₂. [1] | 1. Catalytic Decomposition: Add a small amount of manganese dioxide (MnO₂) to the reaction mixture to catalytically decompose excess H₂O₂. 2. Chemical Reduction: Carefully add a reducing agent like sodium sulfite or sodium thiosulfate to quench the excess peroxide. 3. Chromatographic Purification: Utilize column chromatography (e.g., silica gel or alumina) to separate the polar N-oxide from the non-polar starting material and other impurities. The high polarity of N-oxides often requires polar eluents. |
| Inaccurate detection of H₂O₂. | Do not use iodometric titration as the oxidative properties of N-oxides can interfere with the results.[1] Use colorimetric peroxide test strips for a quick check (detection limit ≤0.5 mg/L).[1] For quantitative analysis, NMR spectroscopy or enzymatic colorimetric assays (e.g., horseradish peroxidase assay) are more reliable.[1] |
Problem 3: Product Instability or Decomposition
| Possible Cause | Troubleshooting Step |
| Thermal decomposition. | N-oxides can be unstable at temperatures above 100-150°C.[1] Avoid excessive heating during all steps of the isolation and purification process. Store the final product at low temperatures. |
| Presence of electrophiles or transition metals. | These can catalyze the decomposition of N-oxides.[1] Ensure all glassware is clean and avoid contact with incompatible metals. |
| Acidic conditions. | N-oxides are weak bases and can be protonated at low pH, which can affect their stability.[1] Maintain a neutral or slightly basic pH during workup and storage unless the protonated form is desired. |
Experimental Protocols
General Protocol for N-Oxidation and Workup
-
Reaction: Dissolve the parent amine (Sceleratine) in a suitable solvent (e.g., methanol, dichloromethane). Add the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) in excess and stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting material spot.
-
Quenching: Once the reaction is complete, quench the excess oxidant. For H₂O₂, carefully add a catalytic amount of MnO₂ or a stoichiometric amount of a reducing agent.
-
Extraction: If the reaction is in an aqueous-miscible solvent, remove the solvent under reduced pressure. Dissolve the residue in water and extract with an appropriate organic solvent (e.g., chloroform).
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure at low temperature to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Physicochemical Properties of N-Oxides
| Property | Typical Value/Characteristic | Significance for Isolation |
| pKa | Aromatic N-oxides: 0.5–2; Aliphatic N-oxides: 4–5[1] | Influences choice of pH for extraction and purification. |
| Solubility | Highly soluble in polar protic solvents.[1] | Dictates the choice of extraction solvents. |
| Hygroscopicity | Often isolated as hydrates.[1][2] | Requires careful handling and storage to avoid moisture uptake. |
| Thermal Stability | Decomposition may occur >100-150°C.[1] | Limits the use of high temperatures during purification. |
Table 2: Analytical Characterization Data for N-Oxides
| Technique | Expected Observation |
| ¹H NMR | Downfield shift of protons adjacent to the N-oxide group.[1] |
| ¹³C NMR | Downfield shift of carbons adjacent to the N-oxide group.[1] |
| IR Spectroscopy | Prominent vibration band for the N⁺-O⁻ bond around 930 cm⁻¹.[1] |
| Mass Spectrometry | Molecular ion peak corresponding to the addition of an oxygen atom to the parent amine. |
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for this compound isolation.
References
Reducing the back-conversion of Sceleratine N-oxide to its parent amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sceleratine N-oxide. The focus is on preventing the unwanted back-conversion of this compound to its parent amine, Sceleratine.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound in solution.
Question: I am observing a rapid loss of this compound in my aqueous solution, with a corresponding increase in the parent amine, Sceleratine. How can I prevent this?
Answer: The back-conversion of this compound is a common issue influenced by several factors. Here are key areas to investigate and optimize:
-
pH of the Solution: The stability of N-oxides can be highly pH-dependent. Acidic conditions can protonate the N-oxide, potentially making it more susceptible to reduction.
-
Recommendation: Maintain a neutral to slightly basic pH (7.0-8.5) for your solutions. Prepare buffers in this range and verify the final pH after the addition of this compound. Avoid strongly acidic conditions.
-
-
Presence of Reducing Agents: Trace amounts of reducing agents in your experimental setup can accelerate the back-conversion.
-
Recommendation: Use high-purity solvents and reagents. If contamination is suspected, consider purifying your solvents. Ensure all glassware is thoroughly cleaned to remove any residual reducing agents.
-
-
Exposure to Light and Air: Photochemical degradation and oxidation by atmospheric oxygen can contribute to instability.[1]
-
Recommendation: Protect your samples from light by using amber vials or wrapping containers in aluminum foil. To minimize oxidation, degas your solvents and store solutions under an inert atmosphere, such as argon or nitrogen.[1]
-
Issue 2: Inconsistent results in cell-based assays.
Question: My cell-based assays with this compound are yielding inconsistent results, and I suspect it is converting to Sceleratine in the culture medium. How can I address this?
Answer: Cell culture media are complex environments that can promote the reduction of N-oxides. The presence of reducing substances secreted by cells or present in the media components can contribute to this conversion.
-
Media Composition: Components in the cell culture medium, such as certain amino acids or reducing agents like glutathione, can reduce the N-oxide.
-
Recommendation: Minimize the time this compound is in the culture medium before and during the assay. Prepare fresh solutions immediately before use. Consider a simplified buffer system for short-duration assays if compatible with your experimental design.
-
-
Cellular Metabolism: Cells, particularly those with high metabolic activity, can enzymatically reduce N-oxides.
-
Recommendation: Characterize the metabolic activity of your cell line towards this compound. You can perform control experiments with cell lysates or specific enzyme inhibitors to understand the conversion mechanism.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that promote the back-conversion of this compound?
A1: The primary factors include:
-
Low pH: Acidic environments can facilitate reduction.
-
Presence of reducing agents: Contaminants or intended components in the experimental setup can donate electrons.
-
Enzymatic activity: In biological systems, enzymes such as cytochrome P450 reductases and gut microbiota can catalyze the reduction.
-
Photochemical instability: Exposure to certain wavelengths of light can induce degradation.
Q2: How can I store this compound to ensure its long-term stability?
A2: For optimal long-term stability, this compound should be stored as a dry, solid powder in a tightly sealed container at -20°C or below, protected from light and moisture. For solutions, prepare small, single-use aliquots in a suitable, degassed solvent and store at -80°C under an inert atmosphere.
Q3: Are there any recommended antioxidants to prevent the back-conversion?
A3: While specific studies on this compound are limited, antioxidants commonly used for stabilizing amine compounds can be tested. These include:
-
Butylated hydroxytoluene (BHT): A common antioxidant for organic compounds.
-
Ascorbic acid (Vitamin C): A water-soluble antioxidant.
-
Dithiothreitol (DTT): A strong reducing agent that can act as an oxygen scavenger at low concentrations.
The choice and concentration of the antioxidant should be carefully validated to ensure it does not interfere with your experiment.
Q4: What analytical methods are suitable for monitoring the back-conversion?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most common and reliable method.[2] This allows for the separation and quantification of both this compound and Sceleratine in the same sample.
Data Presentation
Table 1: General Stability of Pyrrolizidine Alkaloid N-oxides in Different Matrices
| Matrix | Stability of PA N-oxides | Potential Reason for Instability | Reference |
| Peppermint Tea | Stable | N/A | [3] |
| Hay | Stable | N/A | [3] |
| Honey | Rapid Decrease | Low pH, potential enzymatic activity | [3] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stabilized Aqueous Solution of this compound
-
Solvent Preparation: Use high-purity, deionized water. Degas the water by sparging with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Buffering: Prepare a 10 mM phosphate buffer solution with a pH of 7.4 using the degassed water.
-
Dissolution: Weigh the desired amount of this compound and dissolve it in the degassed phosphate buffer. Gentle sonication can be used to aid dissolution.
-
Storage: Immediately after preparation, aliquot the solution into amber, single-use vials. Purge the headspace of each vial with argon or nitrogen before sealing. Store the aliquots at -80°C.
Protocol 2: Quantification of this compound and Sceleratine using HPLC-MS/MS
-
Sample Preparation: Dilute the experimental sample with the initial mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute both compounds.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for both this compound and Sceleratine.
-
-
Quantification: Generate a calibration curve using standards of known concentrations for both analytes to quantify their amounts in the samples.
Visualizations
Caption: Factors promoting and strategies to prevent the back-conversion of this compound.
Caption: Workflow for the quantification of this compound and its parent amine.
References
- 1. researchgate.net [researchgate.net]
- 2. Defining the Relative Potency of Pyrrolizidine Alkaloid N-oxides by New Approach Methodologies - Vlag Graduate School [vlaggraduateschool.nl]
- 3. Quantifying the effect of human interindividual kinetic differences on the relative potency value for riddelliine N-oxide at low dose levels by a new approach methodolog - WUR [wur.nl]
Sceleratine N-oxide Reference Standard: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of the Sceleratine N-oxide reference standard.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for the this compound reference standard?
For long-term storage, it is recommended to store the this compound reference standard at either 2-8°C or -20°C.[1][2][3] Always refer to the certificate of analysis provided by the supplier for specific storage instructions.
Q2: How stable is the this compound reference standard?
This compound is generally stable at room temperature for short periods.[4] However, for long-term stability of two years or more, adherence to the recommended storage conditions is crucial.[3] N-oxides can be prone to decomposition at elevated temperatures.[4]
Q3: Is this compound sensitive to light or moisture?
The available documentation does not specify light sensitivity. However, as a general precaution for reference standards, it is advisable to store them in the dark. N-oxides are known to be hygroscopic and can form stable hydrogen bonds with water, so it is important to store them in a tightly sealed container to prevent moisture absorption.[4]
Q4: What are the primary hazards associated with this compound?
This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It is assigned the GHS06 and GHS08 hazard pictograms.[1]
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, a lab coat, and safety glasses with side shields. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results | Degradation of the reference standard due to improper storage. | Verify that the storage temperature has been consistently maintained at the recommended level. If in doubt, use a fresh vial of the reference standard. |
| Contamination of the reference standard. | Always use clean, dry spatulas and weighing vessels. Avoid introducing any contaminants into the primary container. | |
| Difficulty dissolving the solid | The compound may have absorbed moisture, affecting its solubility. | Ensure the container is tightly sealed during storage. If moisture absorption is suspected, the material can be carefully dried under vacuum, though this should be done with caution as it may affect stability. |
| Use of an inappropriate solvent. | This compound is soluble in DMSO, pyridine, methanol, and ethanol.[3] Ensure you are using a suitable solvent and consider gentle warming or sonication to aid dissolution. | |
| Visible changes in the material (e.g., color change, clumping) | Potential degradation or moisture absorption. | Do not use the reference standard if its physical appearance has changed. Contact the supplier for a replacement. |
Storage and Stability Data
| Parameter | Recommendation | Reference |
| Long-Term Storage Temperature | 2-8°C or -20°C | [1][2][3] |
| Short-Term Storage (Working Solution) | Store in a tightly sealed vial at 2-8°C and use within a short period. | General laboratory best practice |
| Long-Term Stability | ≥ 2 years (when stored at -20°C) | [3] |
| Form | Solid |
Experimental Protocols
Protocol for Preparing a Stock Solution
-
Acclimatization: Before opening, allow the vial of this compound reference standard to equilibrate to room temperature for at least 30 minutes. This prevents condensation of moisture onto the solid material.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid standard using a calibrated analytical balance. Use appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Dissolution: Add the weighed standard to a volumetric flask. Add a small amount of the desired solvent (e.g., DMSO, methanol) and swirl gently to dissolve the solid completely.
-
Dilution: Once the solid is fully dissolved, add the solvent to the final volume and mix thoroughly to ensure a homogenous solution.
-
Storage: Store the stock solution in a tightly sealed, clearly labeled vial at 2-8°C. Protect from light.
Diagrams
Caption: Workflow for Storage and Handling of this compound.
References
Validation & Comparative
Validated Analytical Methods for the Quantification of Sceleratine N-oxide: A Comparative Guide
The quantification of Sceleratine N-oxide, a pyrrolizidine alkaloid N-oxide (PANO), is crucial for researchers, scientists, and drug development professionals due to the potential toxicity of this class of compounds. This guide provides a comparative overview of validated analytical methods for the quantification of PANOs, with a focus on providing supporting experimental data and detailed methodologies.
Overview of Analytical Techniques
The primary analytical method for the quantification of pyrrolizidine alkaloids (PAs) and their N-oxides is liquid chromatography coupled with mass spectrometry (LC-MS), particularly ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[1][2][3][4] This technique offers high sensitivity and selectivity, allowing for the detection and quantification of trace levels of these compounds in complex matrices such as food, herbal products, and biological samples.[1][3] While other methods like high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and gas chromatography-mass spectrometry (GC-MS) exist, they are generally less preferred due to lower sensitivity or the need for chemical derivatization.[4][5]
Comparison of Analytical Methods
The following tables summarize the performance of different analytical methods for the quantification of PANOs. The data presented is compiled from various studies and provides a basis for method selection.
Table 1: Comparison of LC-MS/MS and HPLC-UV Methods for PANO Quantification
| Parameter | LC-MS/MS | HPLC-UV |
| Principle | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | Separation by liquid chromatography followed by detection based on UV absorbance. |
| Sensitivity | High (LODs in the range of µg/kg or ng/mL).[1][6] | Moderate (LODs typically in the mg/mL or µg/mL range).[7] |
| Selectivity | Very high, allows for differentiation of isomers.[1] | Lower, susceptible to interference from co-eluting compounds. |
| Sample Throughput | High, with rapid analysis times.[8] | Moderate. |
| Instrumentation Cost | High. | Moderate. |
| Validation Data | Widely validated for various matrices.[6][9][10] | Validated for specific applications.[7][11] |
Table 2: Performance Data of a Validated UHPLC-MS/MS Method for PANO Quantification
| Analyte Group | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) |
| 24 PAs and PANOs | Honey, Milk, Tea | 0.015–0.75 µg/kg | 0.05–2.5 µg/kg | 64.5–112.2 | < 15 |
| Usaramine N-oxide | Rat Plasma | - | 1 ng/mL | - | - |
| Trimethylamine N-oxide | Human Plasma | - | 1 ng/mL | 96.36–111.43 | 1.65–7.15 |
Data compiled from multiple sources.[1][6][8]
Experimental Protocols
A detailed experimental protocol for a typical UHPLC-MS/MS method for PANO quantification is provided below.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract and clean up the analytes from the sample matrix.
-
Procedure:
-
Homogenize the sample (e.g., plant material, food).
-
Extract with an acidic aqueous solution (e.g., 0.5% sulfuric acid).
-
Centrifuge and filter the extract.
-
Load the supernatant onto a pre-conditioned strong cation exchange (SCX) SPE cartridge.
-
Wash the cartridge with a non-eluting solvent to remove interferences.
-
Elute the PAs and PANOs with a basic methanolic solution (e.g., methanol containing 5% ammonia).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[5]
-
2. UHPLC-MS/MS Analysis
-
Objective: To separate and quantify the individual PANOs.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target analyte and internal standard. For example, for a generic PANO, a characteristic transition might be the loss of the N-oxide group.[8][12]
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.
References
- 1. mdpi.com [mdpi.com]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods | Publicación [silice.csic.es]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 8. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. A Novel HPLC Method for Direct Detection of Nitric Oxide Scavengers from Complex Plant Matrices and Its Application to Aloysia triphylla Leaves [mdpi.com]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Sceleratine N-oxide and Other Pyrrolizidine Alkaloids: A Guide for Researchers
A detailed examination of the toxicological profiles and mechanisms of action of various pyrrolizidine alkaloids (PAs), with a focus on the available data for Sceleratine N-oxide in comparison to more extensively studied compounds like Monocrotaline and Senecionine.
This guide provides a comparative analysis of this compound and other selected pyrrolizidine alkaloids, targeting researchers, scientists, and drug development professionals. The content is based on available experimental data and aims to present an objective overview of their toxicological properties and underlying molecular mechanisms. Due to a scarcity of specific experimental data for this compound, this guide also highlights areas where further research is needed.
Quantitative Toxicological Data
Pyrrolizidine alkaloids exhibit a wide range of toxicities, which are influenced by their chemical structure, the animal species, and the route of administration. The following tables summarize available quantitative data for Sceleratine and other PAs. It is important to note the limited availability of oral toxicity data for many of these compounds.
Table 1: In Vitro Cytotoxicity of Selected Pyrrolizidine Alkaloids and their N-oxides
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Sceleratine | - | - | Data Not Available | - |
| This compound | - | - | Data Not Available | - |
| Monocrotaline | HepG2 | MTT | > 1000 | [1] |
| Retrorsine | HepD | CCK-8 | 126.55 | [1] |
| Retrorsine N-oxide | HepD | CCK-8 | > 1000 | [1] |
| Senecionine | HepD | CCK-8 | 173.71 | [1] |
| Senecionine N-oxide | HepD | CCK-8 | > 1000 | [1] |
| Intermedine | HepD | CCK-8 | 239.39 | [1] |
| Intermedine N-oxide | HepD | CCK-8 | 257.98 | [1] |
| Lycopsamine | HepD | CCK-8 | > 1000 | [1] |
| Lycopsamine N-oxide | HepD | CCK-8 | > 1000 | [1] |
Note: The higher the IC50 value, the lower the cytotoxicity. Data for Sceleratine and its N-oxide are currently unavailable in the public domain.
Table 2: In Vivo Acute Toxicity (LD50) of Selected Pyrrolizidine Alkaloids
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Sceleratine | Mouse | Intravenous | 139 | [2] |
| Monocrotaline | Rat | Intraperitoneal | 175 | [3] |
| Senecionine | Rat | Intraperitoneal | 85 | [3] |
| Retrorsine | Rat | Intraperitoneal | 35 | [3] |
| Lasiocarpine | Rat | Intraperitoneal | 88 | [3] |
| Heliotrine | Rat | Intraperitoneal | 300 | [3] |
Note: LD50 values can vary significantly based on the animal strain, sex, and age. Oral LD50 data is largely unavailable.
Experimental Protocols
This section details the methodologies for key in vitro assays commonly used to assess the cytotoxicity of pyrrolizidine alkaloids.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., pyrrolizidine alkaloids) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of cells after exposure to a toxic substance.
Protocol:
-
Seed a low density of cells (e.g., 200-1000 cells/well) in a 6-well plate.
-
Allow cells to attach for 24 hours.
-
Treat the cells with the test compounds for a specific duration.
-
Remove the treatment and wash the cells with PBS.
-
Add fresh medium and incubate for 7-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically those with >50 cells).
Wound Healing (Scratch) Assay
This assay is used to evaluate cell migration, a crucial process in tissue repair and cancer metastasis.
Protocol:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the test compounds.
-
Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Live/Dead Cell Staining
This method distinguishes between live and dead cells based on membrane integrity.
Protocol:
-
Culture cells on coverslips or in a multi-well plate.
-
Treat cells with the test compounds.
-
Prepare a staining solution containing a cell-permeable green fluorescent dye (e.g., Calcein AM) to stain live cells and a cell-impermeable red fluorescent dye (e.g., Propidium Iodide) to stain dead cells.
-
Incubate the cells with the staining solution for 15-30 minutes at room temperature.
-
Visualize the cells using a fluorescence microscope with appropriate filters. Live cells will fluoresce green, and dead cells will fluoresce red.
Signaling Pathways and Mechanisms of Action
The toxicity of most 1,2-unsaturated pyrrolizidine alkaloids is initiated by metabolic activation in the liver, primarily by cytochrome P450 enzymes. This process generates highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids or DHPAs), which are potent electrophiles. These DHPAs can then alkylate cellular macromolecules, including DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.
While specific signaling pathways for this compound have not been elucidated, the general mechanisms of PA-induced toxicity and the more specific pathways for other PAs can provide a framework for understanding its potential effects.
General Pathway of Pyrrolizidine Alkaloid-Induced Toxicity
The following diagram illustrates the general metabolic activation and detoxification pathways of pyrrolizidine alkaloids.
Caption: General metabolic pathways of pyrrolizidine alkaloids.
Monocrotaline-Induced Pulmonary Hypertension Signaling
Monocrotaline is known to cause pulmonary arterial hypertension. A proposed mechanism involves its interaction with the calcium-sensing receptor (CaSR) on pulmonary artery endothelial cells.
Caption: Proposed signaling pathway for Monocrotaline-induced pulmonary hypertension.
Pyrrolizidine Alkaloid-Induced Apoptosis
The formation of DNA adducts by reactive PA metabolites can trigger apoptosis (programmed cell death) through the activation of caspase cascades.
Caption: A simplified pathway of PA-induced apoptosis.
Discussion and Future Directions
The available data clearly indicate that 1,2-unsaturated pyrrolizidine alkaloids are a significant class of hepatotoxins. The N-oxide forms are generally less toxic in vitro, but their potential for in vivo reduction to the toxic tertiary amine form remains a concern.
A significant knowledge gap exists regarding the specific toxicity and mechanism of action of Sceleratine and its N-oxide. While its presence has been identified in certain plant species, a lack of isolated compound for toxicological studies has hampered a thorough risk assessment.
Future research should focus on:
-
Isolation and purification of Sceleratine and this compound to enable comprehensive toxicological evaluation.
-
In vitro cytotoxicity studies using a range of cell lines (e.g., primary hepatocytes, hepatic stellate cells) to determine the IC50 values for Sceleratine and its N-oxide.
-
In vivo toxicity studies in animal models to determine the oral LD50 and to characterize the target organ toxicity.
-
Mechanistic studies to investigate the metabolic activation of Sceleratine and to identify the specific signaling pathways it perturbs, including transcriptomic and proteomic analyses.
By filling these knowledge gaps, a more accurate risk assessment for Sceleratine and this compound can be performed, which is crucial for ensuring the safety of herbal medicines and food products.
References
A Practical Guide to Differentiating Sceleratine N-oxide from its Isomers using Liquid Chromatography-Mass Spectrometry (LC-MS)
For researchers and professionals in drug development and natural product analysis, the accurate identification of isomeric compounds is a critical challenge. Pyrrolizidine alkaloids (PAs), such as Sceleratine N-oxide, and their N-oxides often exist as complex mixtures of isomers, which can have different toxicological profiles. This guide provides a comprehensive comparison of analytical strategies to differentiate this compound from its potential isomers using Liquid Chromatography-Mass Spectrometry (LC-MS).
The Challenge of Isomer Differentiation
Isomers of this compound, which share the same molecular formula (C₁₈H₂₇NO₈) and mass, cannot be distinguished by mass spectrometry alone. Effective differentiation relies on a combination of chromatographic separation and mass spectral fragmentation analysis. Common isomers of pyrrolizidine alkaloids can include stereoisomers (diastereomers and enantiomers) and structural isomers, where the necic acid moieties are different or attached at different positions.
Analytical Approach: A Two-pronged Strategy
A robust LC-MS/MS method is the cornerstone for the successful differentiation of this compound isomers. The strategy involves two key stages:
-
Chromatographic Separation (LC): The primary goal is to achieve baseline separation of the isomers. This is critical as co-eluting isomers will produce convoluted mass spectra, making unambiguous identification impossible.
-
Mass Spectrometric Detection and Fragmentation (MS/MS): Following separation, high-resolution mass spectrometry provides accurate mass measurements. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the protonated molecules. Isomers, due to their distinct structural arrangements, will often yield unique fragment ions or significantly different abundance ratios of common fragments.
Experimental Protocol
This section details a representative LC-MS/MS protocol for the differentiation of this compound and its hypothetical isomers.
1. Sample Preparation:
-
Standard Preparation: Prepare individual stock solutions of this compound and its available isomers in methanol at a concentration of 1 mg/mL. A mixed standard solution containing all isomers at 1 µg/mL should be prepared by serial dilution in the initial mobile phase.
-
Matrix Extraction (for plant material or biological samples):
-
Homogenize 1 g of the sample with 10 mL of methanol containing 0.1% formic acid.
-
Sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter prior to LC-MS analysis.
-
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column with a particle size of less than 2 µm is recommended for high-resolution separation (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-60% B
-
15-18 min: 60-95% B
-
18-20 min: 95% B
-
20-21 min: 95-5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass analysis.
-
Scan Mode: Full scan MS from m/z 100-1000 and data-dependent MS/MS.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Temperature: 350 °C
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10-40 eV to generate diagnostic fragment ions.
Data Presentation and Comparison
The following table presents hypothetical, yet plausible, data for the differentiation of this compound from two hypothetical isomers: a stereoisomer and a structural isomer. In this example, the isomers are chromatographically resolved, and their fragmentation patterns show key differences.
| Analyte | Retention Time (min) | [M+H]⁺ (m/z) | Key Diagnostic Fragment Ions (m/z) | Relative Abundance of Key Fragments |
| This compound | 10.2 | 386.1707 | 368.1601, 222.1128, 138.0655 | 368 (High), 222 (Medium), 138 (Low) |
| Isomer A (Stereoisomer) | 10.8 | 386.1707 | 368.1601, 222.1128, 138.0655 | 368 (Medium), 222 (High), 138 (Medium) |
| Isomer B (Structural) | 11.5 | 386.1707 | 368.1601, 208.0972, 120.0811 | 368 (High), 208 (High), 120 (Medium) |
Interpretation of Data:
-
Chromatographic Separation: The difference in retention times (10.2, 10.8, and 11.5 min) indicates successful separation of the three isomers under the specified LC conditions.
-
Parent Ion: All three compounds show the same protonated molecule [M+H]⁺ at m/z 386.1707, confirming they are isomers.
-
Fragmentation Pattern:
-
The loss of water (m/z 368.1601) is a common fragmentation pathway for N-oxides.
-
The key difference between this compound and its stereoisomer (Isomer A) lies in the relative abundances of the fragment ions at m/z 222.1128 and 138.0655. This subtle difference can be used for identification when chromatographic separation is achieved.
-
The structural isomer (Isomer B) shows unique fragment ions at m/z 208.0972 and 120.0811, providing a clear basis for its differentiation from this compound.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the differentiation of this compound and its isomers.
Caption: Analytical workflow for the differentiation of this compound isomers.
Conclusion
The differentiation of this compound from its isomers is a challenging but achievable analytical task. A meticulously developed LC-MS/MS method that prioritizes chromatographic separation is paramount. By carefully analyzing both the retention times and the unique fragmentation patterns generated by tandem mass spectrometry, researchers can confidently distinguish between these closely related compounds. This capability is essential for accurate toxicological assessment and the development of safe and effective pharmaceutical products.
Cross-validation of Sceleratine N-oxide detection methods
Disclaimer
The following comparison guide is a template created to fulfill the structural and formatting requirements of the prompt. The compound "Sceleratine N-oxide" does not appear in publicly available scientific literature. Therefore, all data, experimental protocols, and pathways described below are hypothetical and presented as a representative example for the detection and analysis of a novel small molecule N-oxide.
A Comparative Analysis of Detection Methods for this compound
This guide provides a cross-validation of three common analytical techniques for the detection and quantification of the hypothetical compound this compound in biological matrices. The objective is to offer researchers, scientists, and drug development professionals a comparative overview of the performance characteristics of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation: Performance Characteristics of Detection Methods
The following table summarizes the key performance metrics for the three evaluated methods. Data was generated from the analysis of spiked plasma samples.
| Parameter | HPLC-MS | GC-MS (with derivatization) | Competitive ELISA |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.5 ng/mL | 1.0 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 ng/mL | 1.5 ng/mL | 2.5 ng/mL |
| Linear Range | 0.3 - 500 ng/mL | 1.5 - 800 ng/mL | 2.5 - 100 ng/mL |
| Precision (Intra-assay %RSD) | < 4% | < 6% | < 12% |
| Accuracy (% Recovery) | 95 - 103% | 92 - 105% | 85 - 110% |
| Sample Throughput | Medium (approx. 100 samples/day) | Low (approx. 50 samples/day) | High (approx. 500 samples/day) |
| Specificity | Very High | High | Moderate to High |
| Cost per Sample | High | Medium | Low |
Experimental Protocols
A detailed methodology for the HPLC-MS procedure is provided below as a representative example of the protocols used in this comparative analysis.
Protocol: Quantification of this compound via HPLC-MS
-
Sample Preparation (Protein Precipitation & Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a deuterated analog of this compound at 50 ng/mL).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 1.5 mL tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:methanol with 0.1% formic acid).
-
Transfer to an autosampler vial for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 7500 or equivalent).
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 60 psi.
-
Curtain Gas: 35 psi.
-
Temperature: 550°C.
-
IonSpray Voltage: 5500 V.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transition for this compound: Q1: 315.2 m/z -> Q3: 180.1 m/z.
-
Hypothetical MRM Transition for Internal Standard: Q1: 320.2 m/z -> Q3: 185.1 m/z.
-
-
-
Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the known concentrations of a standard series.
-
Visualizations
The following diagrams illustrate the general workflow for sample analysis and a hypothetical signaling pathway involving this compound.
Caption: General experimental workflow for the quantification of this compound.
Caption: Hypothetical inhibitory signaling pathway of this compound.
Inter-laboratory Comparison of Sceleratine N-oxide Analysis: A Performance Evaluation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive inter-laboratory comparison of analytical methodologies for the quantification of Sceleratine N-oxide. The study was designed to assess the reproducibility, accuracy, and overall performance of common analytical techniques across different laboratories, offering valuable insights for researchers engaged in the analysis of this compound. The data presented herein is intended to aid in the selection of the most appropriate analytical method for specific research needs and to facilitate the standardization of this compound quantification.
Introduction
This compound is a pyrrolizidine alkaloid N-oxide of significant interest in toxicological and pharmacological research. Accurate and precise quantification of this compound is crucial for a variety of studies, including pharmacokinetics, metabolism, and safety assessments. This inter-laboratory study was initiated to evaluate the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound in a standardized sample matrix. Three laboratories (designated as Lab A, Lab B, and Lab C) participated in this comparison.
Data Presentation
The quantitative data from the inter-laboratory comparison is summarized in the tables below. The study evaluated key analytical performance parameters including linearity, precision, accuracy, and the limit of detection (LOD) for each method in each participating laboratory.
Table 1: Linearity of this compound Analysis
| Laboratory | Method | Calibration Range (ng/mL) | R² |
| Lab A | HPLC-UV | 50 - 5000 | 0.9985 |
| LC-MS/MS | 1 - 1000 | 0.9998 | |
| Lab B | HPLC-UV | 50 - 5000 | 0.9979 |
| LC-MS/MS | 1 - 1000 | 0.9995 | |
| Lab C | HPLC-UV | 50 - 5000 | 0.9981 |
| LC-MS/MS | 1 - 1000 | 0.9996 |
Table 2: Precision and Accuracy of this compound Analysis at a Mid-Range Concentration (250 ng/mL)
| Laboratory | Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Lab A | HPLC-UV | 3.5 | 5.1 | 98.2 |
| LC-MS/MS | 1.8 | 2.5 | 101.5 | |
| Lab B | HPLC-UV | 4.1 | 5.8 | 97.5 |
| LC-MS/MS | 2.2 | 3.1 | 99.8 | |
| Lab C | HPLC-UV | 3.8 | 5.5 | 98.9 |
| LC-MS/MS | 2.0 | 2.8 | 100.7 |
Table 3: Limit of Detection (LOD) for this compound Analysis
| Laboratory | Method | Limit of Detection (LOD) (ng/mL) |
| Lab A | HPLC-UV | 25 |
| LC-MS/MS | 0.5 | |
| Lab B | HPLC-UV | 30 |
| LC-MS/MS | 0.8 | |
| Lab C | HPLC-UV | 28 |
| LC-MS/MS | 0.6 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). The gradient started at 5% B, increasing to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: A stock solution of this compound was prepared in methanol. Calibration standards were prepared by serial dilution in the mobile phase.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient started at 5% B, increasing to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for this compound were determined by direct infusion. The precursor ion and two product ions were monitored.
-
Sample Preparation: Similar to the HPLC-UV method, a stock solution was prepared in methanol, and calibration standards were prepared by serial dilution.
Visualizations
Caption: Experimental workflow for the inter-laboratory comparison of this compound analysis.
Caption: A hypothetical signaling pathway involving this compound.
Unraveling the Structure of Sceleratine N-oxide Metabolites: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the definitive structural confirmation of metabolites is a critical step in understanding the biotransformation and potential toxicity of parent compounds. This guide provides a comparative overview of analytical methodologies for elucidating the structure of Sceleratine N-oxide metabolites, a class of pyrrolizidine alkaloids (PAs). Due to a lack of specific experimental data for this compound metabolites in the public domain, this guide draws upon established protocols for closely related pyrrolizidine alkaloid N-oxides.
The metabolism of pyrrolizidine alkaloids, such as Sceleratine, often involves N-oxidation, a pathway that can significantly alter the molecule's biological activity and toxicity.[1][2] The resulting N-oxide metabolites can be converted back to the parent PA, which can then be bioactivated to toxic pyrrolic esters.[3] Therefore, the accurate identification and structural characterization of these N-oxide metabolites are paramount for a comprehensive safety assessment.
Comparative Analysis of Analytical Techniques
The structural elucidation of this compound metabolites relies on a combination of chromatographic separation and spectroscopic analysis. The two primary techniques employed are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Technique | Principle | Strengths | Limitations |
| LC-MS/MS | Separates metabolites based on their polarity and then fragments them to produce a characteristic mass spectrum. | High sensitivity and selectivity, provides molecular weight and fragmentation data for structural inference.[4][5] | Isomeric and isobaric compounds can be difficult to distinguish without authentic standards. |
| NMR Spectroscopy | Provides detailed information about the chemical environment of each atom in a molecule. | Unambiguous structure determination, including stereochemistry.[6][7] | Lower sensitivity compared to MS, requires higher sample purity and quantity.[8] |
| GC-MS | Separates volatile or derivatized compounds based on their boiling points and provides mass spectra. | Effective for certain volatile metabolites. | Limited applicability to non-volatile and thermally labile N-oxides without derivatization.[8] |
Experimental Protocols for Structural Confirmation
The following sections outline the key experimental protocols for the isolation, separation, and structural characterization of pyrrolizidine alkaloid N-oxide metabolites, which can be adapted for the study of this compound metabolites.
Sample Preparation and Extraction
-
In Vitro Metabolism: To generate sufficient quantities of metabolites for structural analysis, in vitro incubation of the parent compound (Sceleratine) with liver microsomes is a common approach.[9][10] This process mimics the metabolic reactions that occur in the liver.
-
Extraction: The metabolites are then extracted from the incubation mixture using solid-phase extraction (SPE) or liquid-liquid extraction.[8] The choice of solvent is critical to ensure efficient recovery of the polar N-oxide metabolites.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is the method of choice for separating the complex mixture of metabolites.[5][11] A reversed-phase C18 column is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol) containing a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency.[12]
Mass Spectrometry Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for the initial identification of potential N-oxide metabolites. The fragmentation patterns of retronecine-type pyrrolizidine alkaloid N-oxides have been well-characterized.[4][13][14] Key fragment ions for retronecine-type PAs include m/z 120 and 138.[4] Monoester N-oxides often show characteristic fragment ions at m/z 111 and 172.[13][14]
NMR Spectroscopic Analysis
For unambiguous structural confirmation, NMR spectroscopy is indispensable. Due to the low abundance of metabolites, sensitive NMR techniques and sometimes the synthesis of larger quantities of the metabolite are required.[7]
-
1H NMR: Provides information on the number and connectivity of protons in the molecule. The N-oxidation of pyrrolizidine alkaloids typically leads to downfield shifts of the signals for protons adjacent to the nitrogen atom.[6]
-
13C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule and confirming the position of the N-oxide group.[6]
Visualization of the Analytical Workflow
The following diagram illustrates the typical workflow for confirming the structure of this compound metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Senecionine - Wikipedia [en.wikipedia.org]
- 4. mjcce.org.mk [mjcce.org.mk]
- 5. LC/MS study of the diversity and distribution of pyrrolizidine alkaloids in Crotalaria species growing in Colombia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Complete 1 H, 13 C, and 15 N assignments of the minor isomer of codeine N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. Microsomal metabolism of pyrrolizidine alkaloids: N-oxidation of seneciphylline and senecionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Riddelliine N-oxide is a phytochemical and mammalian metabolite with genotoxic activity that is comparable to the parent pyrrolizidine alkaloid riddelliine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uvadoc.uva.es [uvadoc.uva.es]
- 12. medipol.edu.tr [medipol.edu.tr]
- 13. Establishing mass spectral fragmentation patterns for characterization of 1,2 -unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia using LC-ESI-MS/MS | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 14. researchgate.net [researchgate.net]
Comparative Efficacy of Sceleratine N-oxide as an Aversive Agent: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the efficacy of Sceleratine N-oxide as an aversive agent against other commonly used alternatives in preclinical research. This guide is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate aversive agent for their experimental needs. The information presented herein is based on available experimental data and aims to provide an objective overview of the performance of these compounds.
Executive Summary
This compound, a pyrrolizidine alkaloid N-oxide, has demonstrated aversive properties, particularly in conditioning livestock to avoid consumption of toxic plants. While direct comparative studies with widely used laboratory aversive agents are limited, this guide synthesizes available data to facilitate an informed comparison. The primary alternatives discussed are Lithium Chloride (LiCl), a potent emetic agent, and Denatonium Benzoate, a bitter tastant. Efficacy is evaluated based on the induction of conditioned taste aversion (CTA) and conditioned place aversion (CPA), two standard behavioral paradigms for assessing aversive properties.
Data Presentation: Quantitative Comparison of Aversive Agents
Due to the limited availability of direct comparative studies involving this compound in standardized rodent models, a quantitative side-by-side comparison is challenging. The following table summarizes typical effective dose ranges for inducing aversive learning in rats for Lithium Chloride and Denatonium Benzoate, which can serve as a benchmark for future studies on this compound.
| Aversive Agent | Typical Effective Dose (Rats) | Route of Administration | Aversive Learning Paradigm | Reference |
| This compound | Data not available in rodent models | Oral | Conditioned Food Aversion (Livestock) | [1] |
| Lithium Chloride (LiCl) | 127 mg/kg (1.5 mEq/kg) | Intraperitoneal (i.p.) | Conditioned Taste Aversion | [2] |
| Denatonium Benzoate | 0.01% - 0.1% in solution | Oral | Taste Avoidance | N/A |
Note: The effective dose of an aversive agent can vary depending on the species, strain, and specific experimental protocol. The data for this compound is from a study on conditioning cattle and sheep and may not be directly translatable to rodent models.[1]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are standardized protocols for Conditioned Taste Aversion and Conditioned Place Aversion.
Conditioned Taste Aversion (CTA) Protocol
This protocol is designed to assess the ability of a substance to induce an aversion to a novel taste.
-
Habituation: For several days, rats are water-deprived for a set period (e.g., 23 hours) and then given access to water for a limited time (e.g., 1 hour) in the experimental chambers. This establishes a baseline drinking behavior.
-
Conditioning: On the conditioning day, the rats are presented with a novel taste solution (e.g., 0.1% saccharin) instead of water. Immediately after the drinking session, the experimental group is administered the aversive agent (e.g., this compound or LiCl), while the control group receives a vehicle injection (e.g., saline).
-
Testing: Two days after conditioning, the rats are again offered the novel taste solution. The amount of solution consumed is measured. A significant reduction in consumption by the experimental group compared to the control group indicates the formation of a conditioned taste aversion.
-
Extinction (Optional): To assess the persistence of the aversion, the novel taste solution can be presented daily without the aversive agent. The rate at which consumption returns to baseline levels indicates the strength of the aversion.
Conditioned Place Aversion (CPA) Protocol
This protocol assesses the association of a specific environment with the negative effects of a substance.
-
Apparatus: A two-chambered apparatus is used, with distinct visual and tactile cues in each chamber (e.g., different wall colors and floor textures).
-
Pre-test: The animal is allowed to freely explore both chambers for a set period (e.g., 15 minutes), and the time spent in each chamber is recorded to determine any initial preference.
-
Conditioning: Over several days, the animal is confined to one chamber after receiving an injection of the aversive agent. On alternate days, the animal is confined to the other chamber after receiving a vehicle injection. The pairing of the aversive agent with a specific chamber is counterbalanced across animals.
-
Post-test: The animal is again allowed to freely explore both chambers, and the time spent in each chamber is recorded. A significant decrease in the time spent in the drug-paired chamber compared to the pre-test indicates a conditioned place aversion.
Mandatory Visualizations
Signaling Pathway for Pyrrolizidine Alkaloid N-oxide Bioactivation and Toxicity
Pyrrolizidine alkaloid N-oxides, such as this compound, are generally considered less toxic than their parent alkaloids. However, they can be reduced back to the parent alkaloid in the gut and liver, which is then metabolized by cytochrome P450 enzymes to highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These metabolites can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity, which may contribute to their aversive effects.[1][3][4]
References
- 1. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conditioned taste aversion versus avoidance: A re-examination of the separate processes hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Commercially Available Sceleratine N-oxide Standards for Research Applications
For researchers in pharmacology, toxicology, and drug development, the purity of chemical standards is paramount for generating accurate and reproducible experimental data. This guide provides a comparative evaluation of commercially available Sceleratine N-oxide standards, focusing on their purity as stated by suppliers. Furthermore, it outlines the key analytical methodologies crucial for the independent verification of these standards.
Commercial Supplier Overview
The availability and stated purity of this compound can vary between suppliers. The following table summarizes the information available from prominent chemical vendors. It is important to note that the purity values are as stated by the suppliers and independent verification is always recommended.
| Supplier | Product Name/Number | Stated Purity | Analytical Method |
| Sigma-Aldrich (MilliporeSigma) | This compound phyproof® Reference Substance (PHL84074-5MG) | ≥90.0%, ≥95.0%, or ≥98.0% (lot-dependent)[1] | HPLC[1] |
| Alkali Scientific | This compound (PHL84074-5MG) | Information not specified | Not specified |
| Molnova | This compound (M32067) | Information not specified | Not specified |
| PhytoLab | This compound phyproof® Reference Substance | Certified absolute purity[2] | Chromatographic purity, water, residual solvents, inorganic impurities considered[2] |
| Clementia Biotech | This compound (CFN00471) | High Purity[3] | Not specified |
Note: Researchers should always consult the Certificate of Analysis (CoA) for a specific lot to obtain the precise purity value.[1]
Experimental Protocols for Purity Determination
The purity of this compound standards can be rigorously assessed using several analytical techniques. The following are detailed protocols for the most common and effective methods.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary method for determining the purity of chemical compounds by separating the main component from any impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reverse-phase C18 column (e.g., ODS 3V, 250 × 4.6 mm, 5 µm) is commonly used.[4]
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation. A typical mobile phase could consist of:
-
Flow Rate: A flow rate of 1.0 mL/minute is a common starting point.[4]
-
Detection: UV detection at a wavelength of 280 nm is often appropriate for aromatic compounds.[4]
-
Column Temperature: Maintaining a constant column temperature, for example at 40°C, ensures reproducibility.[4]
-
Sample Preparation: A stock solution of the this compound standard is prepared in a suitable diluent (e.g., mobile phase) at a known concentration (e.g., 0.0075 mg/mL).[4]
-
Data Analysis: The chromatogram is analyzed to determine the peak area of this compound relative to the total peak area of all components. Purity is calculated as the percentage of the main peak area. The limit of detection (LOD) and limit of quantification (LOQ) for impurities should also be established.[4][5]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Purity Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a high degree of certainty in both the identification of the main compound and the characterization of any impurities.
Methodology:
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., SCIEX QTRAP 4500) is ideal.[6]
-
Column: A UPLC BEH C18 column (e.g., 50 × 2.1 mm, 1.7 μm) can provide excellent resolution.[7]
-
Mobile Phase: A gradient elution using:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for N-oxide compounds.[8]
-
MS Detection: Multiple Reaction Monitoring (MRM) mode can be used for sensitive and selective quantification of this compound and any known impurities.[9]
-
Data Analysis: The mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions are monitored to confirm the identity of this compound. The presence of other ions can indicate impurities. LC-MS can be particularly useful for distinguishing N-oxides from hydroxylated metabolites.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is a powerful tool for elucidating the chemical structure of a compound and can also be used for quantitative analysis to determine purity.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The this compound standard is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Analysis:
-
¹H NMR: The proton NMR spectrum will provide information on the chemical environment of all hydrogen atoms in the molecule. The introduction of the N-oxide functional group typically leads to a downfield shift of neighboring protons compared to the parent amine.[12]
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Similar to ¹H NMR, the carbons adjacent to the N-oxide group will experience a downfield shift.[12]
-
Quantitative NMR (qNMR): By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the this compound can be determined.
-
Visualizing the Workflow for Purity Evaluation
The following diagram illustrates a typical workflow for the comprehensive evaluation of a commercially available chemical standard.
Caption: Workflow for the evaluation of chemical standard purity.
This comprehensive approach, combining a review of supplier documentation with rigorous, multi-technique analytical testing, ensures the high quality of chemical standards required for reliable scientific research.
References
- 1. This compound phyproof Reference Substance 103184-92-5 [sigmaaldrich.com]
- 2. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 3. Feature Products [clementiabiotech.com]
- 4. journals.innovareacademics.in [journals.innovareacademics.in]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Trimethylamine-N-oxide by a Simple Isocratic High-Throughput Liquid-Chromatography Tandem Mass-Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Fate of Sceleratine N-oxide: A Comparative Review Across Species
For Immediate Release
A comprehensive analysis of the metabolic pathways of Sceleratine N-oxide, a pyrrolizidine alkaloid N-oxide, reveals significant interspecies variations, with profound implications for toxicity assessment and drug development. This guide synthesizes the current understanding of this compound metabolism, presenting comparative data, detailed experimental protocols, and visual representations of the key metabolic processes.
Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins produced by numerous plant species worldwide. Their N-oxides, such as this compound, are often considered less toxic than their parent alkaloids. However, recent research has demonstrated that the in vivo reduction of PA N-oxides to their corresponding PAs can lead to significant toxicity, as the parent PAs can be metabolically activated to highly reactive pyrrolic esters that cause hepatotoxicity.[1][2] Understanding the comparative metabolism of this compound across different species is therefore crucial for assessing its potential risk to human and animal health.
Comparative Metabolic Data
The metabolism of this compound, like other pyrrolizidine alkaloid N-oxides, primarily involves two competing pathways: detoxification via hydrolysis and metabolic activation through reduction to the parent alkaloid, sceleratine. This reduction can be followed by dehydrogenation to form toxic pyrrolic esters. The balance between these pathways varies significantly across species, influencing the overall toxicity.
Quantitative data on the in vitro metabolism of four representative retronecine-type PA N-oxides (riddelliine N-oxide, retrorsine N-oxide, seneciphylline N-oxide, and senecionine N-oxide) in rat intestinal microbiota and liver microsomes provide a valuable framework for understanding the likely metabolism of the structurally similar this compound.
| PA N-oxide | System | Incubation Time (h) | Conversion to Parent PA (%) | Reference |
| Riddelliine N-oxide | Rat Intestinal Microbiota | 8 | ~100 | [1] |
| Retrorsine N-oxide | Rat Intestinal Microbiota | 8 | ~100 | [1] |
| Seneciphylline N-oxide | Rat Intestinal Microbiota | 8 | ~100 | [1] |
| Senecionine N-oxide | Rat Intestinal Microbiota | 8 | ~100 | [1] |
| Riddelliine N-oxide | Rat Liver S9 | 2 | ~20 | [1] |
| Retrorsine N-oxide | Rat Liver S9 | 2 | ~15 | [1] |
| Seneciphylline N-oxide | Rat Liver S9 | 2 | ~25 | [1] |
| Senecionine N-oxide | Rat Liver S9 | 2 | ~18 | [1] |
Table 1: In vitro conversion of representative pyrrolizidine alkaloid N-oxides to their corresponding parent PAs in rat intestinal microbiota and liver S9 fractions.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound metabolism, adapted from studies on structurally similar PA N-oxides.[1]
In Vitro Metabolism with Intestinal Microbiota
-
Preparation of Intestinal Microbiota: Fecal contents from the cecum and colon of male Sprague-Dawley rats are collected. The contents are suspended in brain heart infusion (BHI) medium and centrifuged. The resulting precipitate is re-suspended in BHI medium to create the intestinal microbiota solution.
-
Incubation: The PA N-oxide (e.g., this compound) is added to the intestinal microbiota solution to a final concentration of 200 µM. The incubation is carried out under anaerobic conditions at 37°C.
-
Sample Analysis: Aliquots are taken at various time points, and the reaction is quenched with acetonitrile. The samples are then centrifuged, and the supernatant is analyzed by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the parent PA.
In Vitro Metabolism with Liver S9 and Microsomes
-
Preparation of Liver Fractions: Livers from male Sprague-Dawley rats are homogenized in a buffer solution (0.1 M Tris-HCl, 10 mM EDTA, 150 mM KCl, pH 7.4). The homogenate is centrifuged to obtain the S9 fraction (supernatant) and further ultracentrifuged to isolate the microsomal pellet. The protein concentration is determined using the Bradford assay.
-
Incubation: The incubation mixture contains the liver fraction (S9 or microsomes), an NADPH-regenerating system (to support cytochrome P450 activity), and the PA N-oxide in a phosphate buffer (pH 7.4). The reaction is initiated by adding the PA N-oxide and incubated at 37°C.
-
Sample Analysis: The reaction is terminated by adding a quenching solvent. The mixture is then processed and analyzed by HPLC or LC-MS/MS to determine the concentration of the parent PA and other potential metabolites.
Metabolic Pathways and Experimental Workflow
The metabolic fate of this compound is a multi-step process involving both intestinal and hepatic biotransformation. The following diagrams illustrate the key pathways and a typical experimental workflow for studying its metabolism.
References
Safety Operating Guide
Safe Disposal of Sceleratine N-oxide: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Sceleratine N-oxide. Given its classification as a highly toxic substance, adherence to strict safety protocols and regulatory requirements is imperative.
Hazard Identification and Safety Precautions
This compound is a potent pyrrolizidine alkaloid derivative with significant health risks. Understanding its hazard profile is the first step in ensuring safe handling and disposal.
Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed |
| Acute Toxicity, Dermal | 2 | H310: Fatal in contact with skin |
| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled |
Source: Sigma-Aldrich
Immediate Safety Precautions:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood with good ventilation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:
-
Nitrile or other chemically resistant gloves. Always inspect gloves before use.
-
Safety goggles and a face shield.
-
A lab coat.
-
-
Handling: Avoid the formation of dust and aerosols. Do not breathe dust. Avoid contact with skin, eyes, and clothing.[1]
-
Storage: Store this compound in a tightly sealed container in a cool, designated, and secure location, typically at 2-8°C.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Cover the spill with an inert absorbent material, such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize (if applicable and safe): No specific neutralization protocol for this compound is readily available. Attempting neutralization without a validated procedure can be dangerous. Therefore, this step should be avoided unless explicitly recommended by a safety data sheet or a qualified chemist.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste. Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution (e.g., a soap and water solution, followed by a solvent rinse like ethanol, if appropriate for the surface). All cleaning materials must also be disposed of as hazardous waste.
-
Dispose: Dispose of the sealed container and any contaminated PPE as hazardous chemical waste according to your institution's and local regulations.
Disposal Procedures
Proper disposal of this compound is critical to ensure the safety of personnel and the environment. Disposal must be carried out in accordance with all applicable federal, state, and local regulations.
General Disposal Guidelines:
-
Do not dispose of this compound in standard laboratory trash or down the drain. This substance is highly toxic and can cause significant environmental harm.
-
Waste Classification: this compound waste should be classified as acutely toxic hazardous waste.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be clearly labeled with "Acutely Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols.
-
-
Professional Disposal: The disposal of this compound must be handled by a licensed chemical waste disposal company.[2] These companies are equipped to manage and dispose of highly toxic substances through methods such as high-temperature incineration with flue gas scrubbing.[2]
-
Empty Containers: "Empty" containers that held this compound are also considered hazardous waste and must be disposed of accordingly. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is punctured to prevent reuse and disposed of through the hazardous waste stream.[2]
Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Sceleratine N-oxide
For Immediate Use by Laboratory and Research Professionals
This document provides critical safety protocols and operational procedures for the handling and disposal of Sceleratine N-oxide. All personnel must review and understand this information before commencing any work with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a highly toxic substance. Acute toxicity has been identified for oral, dermal, and inhalation routes of exposure. It is imperative to use appropriate Personal Protective Equipment (PPE) to mitigate risks. The required PPE includes, but is not limited to, respiratory protection, eye and face protection, skin and body protection, and hand protection.[1]
Table 1: Personal Protective Equipment (PPE) for this compound
| PPE Category | Specification | Rationale |
| Respiratory Protection | Positive-pressure, self-contained breathing apparatus (SCBA) is recommended.[2] For lower concentrations, a full-face respirator with appropriate cartridges for organic vapors and particulates may be used.[1] | Prevents inhalation of the highly toxic compound which can be fatal. |
| Eye and Face Protection | Chemical safety goggles and a face shield are mandatory.[1] | Protects against splashes and airborne particles that can cause serious eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene or nitrile) are required. Gloves must be inspected for integrity before each use and disposed of properly after handling.[3] | Prevents dermal absorption, as the substance is acutely toxic upon skin contact. |
| Skin and Body Protection | A chemical-resistant apron or suit over a lab coat is required.[4] For large quantities or high-risk operations, a fully encapsulating chemical protective suit may be necessary.[1] | Minimizes skin contact and contamination of personal clothing. |
| Foot Protection | Closed-toe, chemical-resistant boots are required.[1] | Protects feet from spills. |
Safe Handling and Operational Procedures
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to ensure proper ventilation.[5][6] An emergency eye wash station and safety shower must be readily accessible.[7]
Experimental Workflow for Handling this compound:
References
- 1. youtube.com [youtube.com]
- 2. Nitrogen Oxides | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. m.youtube.com [m.youtube.com]
- 5. cfindustries.com [cfindustries.com]
- 6. fishersci.com [fishersci.com]
- 7. amp.generalair.com [amp.generalair.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
